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2-Fluoro-5-(2-methoxyethoxy)pyridine Documentation Hub

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  • Product: 2-Fluoro-5-(2-methoxyethoxy)pyridine
  • CAS: 1209778-75-5

Core Science & Biosynthesis

Foundational

Reactivity profile of the 2-fluoro position in pyridine rings

The 2-fluoropyridine moiety represents a unique intersection of electronic deficiency and steric minimalism, making it a "privileged scaffold" in modern drug discovery. Unlike its chloro- or bromo- analogs, the 2-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-fluoropyridine moiety represents a unique intersection of electronic deficiency and steric minimalism, making it a "privileged scaffold" in modern drug discovery. Unlike its chloro- or bromo- analogs, the 2-fluoro position offers a distinct reactivity profile governed by the high electronegativity of fluorine (


) and the strong C–F bond (

).

This technical guide dissects the reactivity of the 2-fluoro position, moving beyond standard textbook definitions to provide actionable insights for medicinal chemists.

The Electronic Landscape: Why 2-F is Unique

The reactivity of 2-fluoropyridine is dictated by two competing electronic vectors:

  • Inductive Withdrawal (-I): The nitrogen atom and the fluorine atom both pull electron density, making the C-2 position highly electrophilic. This lowers the LUMO energy, facilitating nucleophilic attack.[1]

  • Mesomeric Donation (+M): Fluorine has lone pairs that can donate into the ring, but this effect is overwhelmed by the inductive withdrawal and the electron-deficient nature of the pyridine ring.

Key Insight for Design: The C-2 position is the "soft spot" for hard nucleophiles (SNAr), while the C-3 position becomes the "acidic spot" for strong bases (DoM) due to the inductive acidification by the adjacent fluorine.

Nucleophilic Aromatic Substitution (SNAr)

The most dominant reaction pathway for 2-fluoropyridines is SNAr. Contrary to SN2 reactions on alkyl halides (where I > Br > Cl > F), SNAr on heteroaromatics follows the order F >> Cl ≈ Br > I .[2][3]

The "Element Effect" & Meisenheimer Stabilization

The rate-determining step in SNAr is the addition of the nucleophile to form the Meisenheimer complex, not the breaking of the C–X bond.

  • Mechanism: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate (negative charge on Nitrogen) more effectively than other halogens.

  • Kinetics: 2-fluoropyridine reacts approximately 320x faster than 2-chloropyridine with ethoxide in ethanol.[4][5]

Visualizing the Pathway

The following diagram illustrates the energy profile difference between 2-F and 2-Cl pyridine SNAr reactions.

SNAr_Profile Start Reactants (2-X-Py + Nuc) TS1 TS1 (Nucleophilic Attack) Start->TS1 Lower Ea (F) TS1_Cl Start->TS1_Cl Higher Ea (Cl) Inter Meisenheimer Complex TS1->Inter TS2 TS2 (Leaving Group Loss) Inter->TS2 Fast (F) Product Product (2-Nuc-Py) TS2->Product

Figure 1: Energy profile highlighting the kinetic advantage of Fluorine (Blue path) in the rate-determining nucleophilic addition step compared to Chlorine (Red dashed).

Experimental Protocol: SNAr Amination

Objective: Synthesis of 2-morpholinopyridine from 2-fluoropyridine.

  • Reagents: 2-Fluoropyridine (1.0 equiv), Morpholine (1.2 equiv), K2CO3 (2.0 equiv).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate the reaction by solvating the cation).

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 100 °C for 2–4 hours. (Note: 2-Cl analogs typically require 140 °C+ or Pd catalysis).

    • Workup: Dilute with water, extract with EtOAc.[6]

  • Validation: Monitor disappearance of 2-F starting material by TLC or LCMS. 2-F pyridine is volatile; ensure sealed conditions.

Directed Ortho-Metallation (DoM)

The 2-fluoro group is a powerful Directing Metalation Group (DMG) . It directs lithiation to the C-3 position. However, this is a "high-risk, high-reward" transformation due to the competing nucleophilic attack at C-2.

The Competition: Base vs. Nucleophile
  • Hard Bases (n-BuLi): Act as nucleophiles and attack C-2 (SNAr mechanism), displacing fluoride to form 2-butylpyridine.

  • Non-Nucleophilic Bases (LDA, LiTMP): Too bulky to attack C-2. They deprotonate C-3 to form the 3-lithio-2-fluoropyridine species.

The "Pyridyne" Trap

The 3-lithio-2-fluoropyridine intermediate is thermally unstable. Above -60 °C, it undergoes elimination of LiF to form 2,3-pyridyne , a highly reactive intermediate that polymerizes or reacts nonspecifically.

DoM_Pathways Substrate 2-Fluoropyridine nBuLi Reaction with n-BuLi (Nucleophilic Attack) Substrate->nBuLi LDA Reaction with LDA (Deprotonation) Substrate->LDA Prod1 2-Butylpyridine (S_NAr Product) nBuLi->Prod1 Fast at -78°C Lithio 3-Lithio-2-fluoropyridine LDA->Lithio -78°C, THF Electrophile Trapping with E+ Lithio->Electrophile < -60°C Pyridyne 2,3-Pyridyne Lithio->Pyridyne Warm to > -40°C (Elimination of LiF) Product2 2-Fluoro-3-substituted Pyridine Electrophile->Product2

Figure 2: Divergent pathways of 2-fluoropyridine with organolithium reagents. Control of base sterics and temperature is critical.

Experimental Protocol: C-3 Functionalization

Objective: Synthesis of 2-fluoro-3-pyridinecarboxaldehyde.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagents: LDA (1.1 equiv, prepared fresh), 2-Fluoropyridine (1.0 equiv), DMF (1.5 equiv).

  • Procedure:

    • Cool LDA/THF solution to -78 °C .

    • Add 2-fluoropyridine dropwise. Crucial: Maintain internal temp < -70 °C.

    • Stir for 30–60 mins at -78 °C. (Do not warm).

    • Add DMF (electrophile) dropwise.

    • Stir 30 mins, then allow to warm to RT.

  • Self-Validating Check: If the reaction turns dark brown/black upon warming before quenching, pyridyne formation/polymerization likely occurred. A clean reaction remains yellow/orange.

Transition-Metal Catalyzed Cross-Couplings

In the context of Palladium (Pd) or Nickel (Ni) catalysis, the 2-fluoro position plays two roles:

  • The Spectator (Pd-Catalysis):

    • The C–F bond is too strong for oxidative addition by standard Pd(0) catalysts (BDE ~116 kcal/mol vs ~96 for C-Cl).

    • Strategy: Use 2-fluoro-4-chloropyridine. Pd will selectively couple at the C-4 (Cl) position, leaving the 2-F intact for later SNAr diversification.

  • The Leaving Group (Ni-Catalysis):

    • Ni(0) complexes (e.g., Ni(COD)2 + PCy3) are electron-rich enough to insert into the C–F bond.

    • Application: Suzuki-Miyaura coupling of 2-fluoropyridines with aryl boronic acids to generate 2-arylpyridines.

Summary Data Table

Reactivity ModeReagent TypeActive PositionMechanismCritical Parameter
SNAr Amines, Alkoxides, ThiolsC-2Addition-EliminationF stabilizes Meisenheimer complex; Polar solvent helps.
DoM LDA, LiTMP (Bulky Bases)C-3DeprotonationTemp < -70°C to prevent LiF elimination.
Nucleophilic Attack n-BuLi, PhLi (Small Bases)C-2SNArSterics of the base dictate C-2 vs C-3 selectivity.
Pd-Coupling Pd(PPh3)4Other HalogensOxidative AdditionC-F bond is inert; requires Cl/Br/I elsewhere.
Ni-Coupling Ni(COD)2C-2C-F ActivationRequires electron-rich ligands (PCy3, NHC).

References

  • Nucleophilic Arom

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide[4][5]

    • Source: ResearchGate / European Journal of Organic Chemistry
    • URL:[Link]

  • Mechanism of SNAr Reactions

    • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes[7]

    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • Directed Ortho Metal

    • Title: Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines[8]

    • Source: N
    • URL:[Link]

  • Transition Metal C-F Activ

    • Title: C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines
    • Source: Accounts of Chemical Research
    • URL:[Link]

  • Medicinal Chemistry Applic

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution[4][9]

    • Source: Journal of the American Chemical Society
    • URL:[Link]

Sources

Exploratory

Introduction: The Strategic Value of Fluorine and Alkoxy Groups on the Pyridine Scaffold

An In-Depth Technical Guide to Alkoxy-Substituted Fluoropyridines in Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its ability to act as a hy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Alkoxy-Substituted Fluoropyridines in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold. The strategic incorporation of fluorine onto this ring has become a transformative tool in modern drug discovery.[2][3] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—allow medicinal chemists to finely modulate a molecule's physicochemical and pharmacokinetic profiles.[4] This can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity for the biological target.[1][3]

When combined with an alkoxy substituent, the fluoropyridine scaffold gains another layer of sophistication. The alkoxy group, typically a methoxy or ethoxy, can serve multiple functions: it can act as a hydrogen bond acceptor, occupy a specific hydrophobic pocket within a target protein, and influence the overall electronics and solubility of the molecule. The interplay between the strongly electron-withdrawing fluorine atom and the electron-donating alkoxy group creates a unique electronic environment that can be exploited to solve complex drug design challenges.

This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, properties, and application of alkoxy-substituted fluoropyridines. It delves into the causal relationships behind their utility, offering field-proven insights into how this powerful structural motif can be leveraged to design safer and more effective medicines.

PART 1: Synthesis and Methodologies

The construction of the alkoxy-substituted fluoropyridine core relies on robust and predictable synthetic strategies. The choice of methodology is often dictated by the desired substitution pattern and the compatibility of other functional groups on the molecule. The most prevalent approach is Nucleophilic Aromatic Substitution (SNAr), which takes advantage of the electron-deficient nature of the pyridine ring, a characteristic that is further amplified by the presence of a fluorine atom.

Key Synthetic Pathways

Two primary retrosynthetic disconnections dominate the synthesis:

  • Fluorination First, then Alkoxylation: This involves first installing the fluorine atom onto a pyridine ring that already bears a suitable leaving group (e.g., a chlorine atom), followed by the displacement of another leaving group with an alkoxide.

  • Alkoxylation First, then Fluorination: In this less common approach, an alkoxy-substituted pyridine is subjected to fluorination conditions.

The "Fluorination First" strategy is generally preferred due to the wide availability of chloropyridine starting materials and the reliability of the fluorination step.

The Halex Process for Fluorination

The displacement of a chloride with fluoride, known as the Halex (Halogen Exchange) reaction, is a workhorse method.[5] This SNAr reaction typically requires a source of fluoride ion (e.g., spray-dried potassium fluoride) and a high-boiling polar aprotic solvent like DMSO or sulfolane to facilitate the substitution at high temperatures.[5]

Diagram 1: General Synthetic Workflow

G start 2,6-Dichloropyridine Derivative step1 Halogen Exchange (Halex) KF, DMSO, Heat start->step1 intermediate 2-Chloro-6-fluoropyridine Intermediate step1->intermediate step2 Nucleophilic Substitution (SNAr) NaOR, THF/DMF intermediate->step2 product Target Alkoxy-Substituted Fluoropyridine step2->product

Caption: A common synthetic route to 2-alkoxy-6-fluoropyridines.

Synthesis from Pyridine N-Oxides

An alternative and often milder route to 2-fluoropyridines involves the activation of pyridine N-oxides.[6] The N-oxide is treated with an activating agent (e.g., tosyl anhydride) to form a highly reactive pyridyltrialkylammonium salt. This salt is then susceptible to nucleophilic attack by a fluoride source, yielding the 2-fluoropyridine with high regioselectivity.[6] This method is particularly valuable for complex substrates that may not tolerate the harsh conditions of the classical Halex reaction.

Experimental Protocol: Synthesis of 4-(2-Fluoro-6-methoxypyridin-4-yl)morpholine

This protocol exemplifies the "Fluorination First, then Alkoxylation" strategy.

Step 1: Fluorination of 2,6-Dichloro-4-morpholinopyridine

  • Reagents & Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloro-4-morpholinopyridine (1.0 equiv), spray-dried potassium fluoride (2.5 equiv), and anhydrous dimethyl sulfoxide (DMSO) to a concentration of 0.5 M.

  • Reaction: Heat the reaction mixture to 150 °C under an inert nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours). The formation of the desired 2-chloro-6-fluoro-4-morpholinopyridine is the primary goal.

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the fluorinated intermediate.

Step 2: Methoxylation of 2-Chloro-6-fluoro-4-morpholinopyridine

  • Reagents & Setup: To a solution of the purified intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium methoxide (1.5 equiv) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS (typically 2-4 hours).

  • Workup: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the final product by flash column chromatography or recrystallization.

PART 2: Impact on Physicochemical Properties

The strategic placement of alkoxy and fluoro substituents allows for precise tuning of key molecular properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logD)

Lipophilicity, often measured as the distribution coefficient (logD) at physiological pH, is a critical parameter for membrane permeability and oral bioavailability.[7] The bioisosteric replacement of a hydroxyl or methoxy group with fluorine can have a variable and context-dependent effect on lipophilicity.[8][9][10]

  • Fluorine vs. Hydroxy/Alkoxy: While a fluorine atom is more lipophilic than a hydroxyl group, its replacement of a methoxy group can result in a smaller change, or even a decrease in lipophilicity, depending on the electronic environment of the ring.[10]

  • Electronic Effects: Electron-donating groups on the aromatic ring tend to increase the difference in lipophilicity between an oxygenated compound and its fluorinated analog.[9][10] This is because they enhance the hydrogen bond accepting capability of the oxygen atom, making the parent compound more hydrophilic.

Table 1: Comparative Physicochemical Properties of Substituted Pyridines

Compound Structure Calculated logP pKa (Predicted) Rationale for Change
Pyridine C₅H₅N 0.65 5.25 Baseline
2-Fluoropyridine C₅H₄FN 0.95 0.44 Fluorine's strong inductive effect (-I) drastically reduces the basicity of the pyridine nitrogen.
2-Methoxypyridine C₆H₇NO 1.10 3.28 The methoxy group is electron-donating (+R), increasing electron density on the nitrogen, but its inductive effect is withdrawing. Basicity is reduced compared to pyridine but less so than with fluorine.

| 2-Fluoro-6-methoxypyridine | C₆H₆FNO | 1.35 | ~1.5 | The effects are combined. The fluorine atom's powerful -I effect dominates, making the compound significantly less basic than 2-methoxypyridine. The methoxy group slightly mitigates this effect. |

Acidity and Basicity (pKa)

The pKa of the pyridine nitrogen is fundamental to a drug's solubility, receptor binding (especially if ionic interactions are involved), and off-target activity (e.g., hERG inhibition).

  • Fluorine's Impact: A fluorine atom is strongly electron-withdrawing via the inductive effect, which pulls electron density away from the pyridine ring and the nitrogen atom. This makes the nitrogen lone pair less available to accept a proton, thereby significantly lowering the pKa (increasing acidity/decreasing basicity).

  • Alkoxy Group's Impact: An alkoxy group is electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). The resonance effect typically increases the electron density on the ring, which can partially counteract the inductive withdrawal of the fluorine atom, leading to a pKa that is higher than the corresponding fluoropyridine but lower than the parent pyridine.

PART 3: The Role in Modulating Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to block metabolic soft spots.[11][12] Aromatic rings, especially electron-rich ones like those containing alkoxy groups, are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[12][13]

  • Metabolic Blocking: Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can prevent this oxidation. The C-F bond is exceptionally strong and not susceptible to the typical CYP-mediated hydroxylation mechanisms.[13][14] This strategy can significantly increase a drug's half-life and oral bioavailability.

  • Mechanism of Action: While the high strength of the C-F bond is a factor, the primary reason for metabolic stability is electronic. CYP-mediated arene hydroxylation proceeds through an electrophilic attack on the π-system of the ring.[13] Fluorine's inductive effect reduces the electron density of the ring, making it less susceptible to this electrophilic attack.[12] An alkoxy group, being electron-donating, would typically activate the ring towards oxidation. The presence of a nearby fluorine atom mitigates this activation, providing a powerful one-two punch for enhancing metabolic stability.

Diagram 2: Metabolic Blocking Strategy

G cluster_0 Metabolically Labile Compound cluster_1 Metabolically Stable Compound a Alkoxy-Pyridine b CYP450 Enzyme a->b Oxidation at C-H c Oxidized Metabolite (Rapid Clearance) b->c x Alkoxy-Fluoropyridine y CYP450 Enzyme x->y C-F bond resists oxidation z No Reaction (Blocked Site) y->z Slow/No Metabolism

Caption: Fluorine substitution blocks CYP450-mediated oxidation.

PART 4: Applications and Case Studies in Drug Discovery

The alkoxy-substituted fluoropyridine motif is prevalent in many modern therapeutics, particularly in the field of oncology and kinase inhibitors. The pyridine core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme, while the substituted tail modulates selectivity and pharmacokinetic properties.

Table 2: Case Studies of Drugs/Candidates with Alkoxy-Substituted Fluoropyridine Moieties

Compound/Series Target(s) Therapeutic Area Role of the Alkoxy-Fluoropyridine Moiety
Talazoparib [15] PARP Inhibitor Oncology (Breast Cancer) The 5-fluoro substitution on the pyridophthalazinone core is crucial for inhibitory activity and metabolic stability. It helps establish key interactions at the binding site via H-bonding.[15]
ALK2 Inhibitors [16] ALK2 Kinase Fibrodysplasia Ossificans Progressiva (FOP) In a series of 2-aminopyridine inhibitors, alkoxy groups on a phenyl ring attached to the fluoropyridine were explored to occupy a hydrophobic pocket, balancing potency and selectivity over related kinases like TGF-β.[16]
EGFR-TK Inhibitors [17] EGFR Tyrosine Kinase Oncology (NSCLC) Di-fluorophenyl groups attached to a pyridine-based scaffold engage the glycine-rich loop of the EGFR kinase, contributing to potent inhibition of resistance mutations.[17]

| Aprepitant [18] | NK1 Receptor Antagonist | Antiemetic | Features a complex core where a fluorophenyl group is key. While not a direct alkoxy-fluoropyridine, its development showcases the importance of fluorination in achieving the desired CNS penetration and metabolic profile for its class.[18] |

Conclusion and Future Perspectives

Alkoxy-substituted fluoropyridines represent a highly versatile and powerful structural motif in the medicinal chemist's toolbox. The synergistic interplay between the electron-withdrawing fluorine and the electron-donating alkoxy group provides a sophisticated mechanism for fine-tuning the critical properties of a drug candidate. By modulating pKa, lipophilicity, and metabolic stability, this scaffold enables the optimization of potency, selectivity, and pharmacokinetic profiles.

As our understanding of structure-activity and structure-property relationships deepens, and as new synthetic methodologies for late-stage fluorination emerge, the strategic application of alkoxy-substituted fluoropyridines will undoubtedly continue to expand. Their proven success, particularly in the competitive field of kinase inhibitors, ensures that they will remain a go-to scaffold for tackling complex drug design challenges and developing the next generation of innovative medicines.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025).
  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Facile Rh(III)
  • Technical Support Center: Synthesis of Substituted 2-Fluoropyridines. Benchchem.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.
  • Fluorine in drug discovery: Role, design and case studies. Priya A, Mahesh Kumar N and Shachindra L Nargund.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • The role of fluorine in medicinal chemistry. PubMed.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC.
  • The influence of aliphatic fluorination on lipophilicity.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Novel pyrido[2,3-b][1][19]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 2-Fluoro-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a scalable and efficient two-step synthesis protocol for 2-Fluoro-5-(2-methoxyethoxy)pyridine, a key building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a scalable and efficient two-step synthesis protocol for 2-Fluoro-5-(2-methoxyethoxy)pyridine, a key building block in modern medicinal chemistry. The synthesis is centered around a robust Williamson ether synthesis, a cornerstone of industrial ether production. This document provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles, safety considerations, and process optimization for large-scale production. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction

Fluorinated pyridine derivatives are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.[1] 2-Fluoro-5-(2-methoxyethoxy)pyridine, in particular, combines the beneficial properties of a fluorinated pyridine ring with a flexible and polar 2-methoxyethoxy side chain, making it a valuable intermediate for the synthesis of complex drug candidates. The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity.[2]

This application note provides a detailed and scalable synthetic route to this important compound, starting from readily available precursors. The presented protocol is designed for both laboratory-scale synthesis and for adaptation to larger-scale industrial production.

Overall Synthetic Strategy

The most logical and scalable approach to the synthesis of 2-Fluoro-5-(2-methoxyethoxy)pyridine involves a two-stage process. The first stage is the preparation of the key intermediate, 2-fluoro-5-hydroxypyridine. The second stage is the O-alkylation of this intermediate with a suitable 2-methoxyethoxy electrophile via the Williamson ether synthesis.[3][4]

Synthetic Pathway A 5-Fluoro-2-methoxypyridine B 2-Fluoro-5-hydroxypyridine A->B  Acid Hydrolysis   D 2-Fluoro-5-(2-methoxyethoxy)pyridine B->D  Williamson Ether Synthesis   C 2-Methoxyethyl tosylate C->D

Caption: Overall synthetic workflow for 2-Fluoro-5-(2-methoxyethoxy)pyridine.

Part 1: Scalable Synthesis of 2-Fluoro-5-hydroxypyridine

The precursor, 2-fluoro-5-hydroxypyridine, can be synthesized from 5-fluoro-2-methoxypyridine through acid-catalyzed hydrolysis.[5] This method is advantageous for its simplicity and use of common laboratory reagents.

Protocol 1: Synthesis of 2-Fluoro-5-hydroxypyridine

Materials:

  • 5-Fluoro-2-methoxypyridine

  • Hydrochloric acid (35%)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a sealed reaction vessel, combine 5-fluoro-2-methoxypyridine with a toluene solution.

  • Add 35% hydrochloric acid to the mixture.

  • Heat the reaction mixture to 145 °C for 2 hours. The progress of the reaction can be monitored by LC/MS to ensure the complete consumption of the starting material.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Decant and discard the toluene layer.

  • Wash the aqueous phase with ethyl acetate to remove any remaining organic impurities.

  • Concentrate the aqueous phase under reduced pressure to remove volatiles and afford the crude 2-fluoro-5-hydroxypyridine as a solid. This product can be used in the next step with or without further purification.

Part 2: Williamson Ether Synthesis of 2-Fluoro-5-(2-methoxyethoxy)pyridine

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide or tosylate.[3][4] In this step, the hydroxyl group of 2-fluoro-5-hydroxypyridine is deprotonated with a suitable base to form the corresponding pyridoxide, which then undergoes a nucleophilic substitution reaction with 2-methoxyethyl tosylate.

Sub-Part 2.1: Preparation of 2-Methoxyethyl Tosylate

While commercially available, 2-methoxyethyl tosylate can be readily prepared in the laboratory from 2-methoxyethanol and p-toluenesulfonyl chloride.[6]

Materials:

  • 2-Methoxyethanol

  • Pyridine

  • p-Toluenesulfonyl chloride

  • Methylene chloride

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyethanol (38 g) in pyridine (12 ml).

  • Cool the solution to 0 °C in an ice bath.

  • Portion-wise, add p-toluenesulfonyl chloride (95.3 g) over a period of 2 hours, maintaining the temperature at 0 °C.[6]

  • Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture into a mixture of concentrated hydrochloric acid (200 ml) and ice (1 liter).

  • Extract the aqueous mixture with methylene chloride.

  • Wash the organic phase successively with water and a saturated sodium chloride solution.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxyethyl tosylate as a yellow oil.[6]

Sub-Part 2.2: O-Alkylation of 2-Fluoro-5-hydroxypyridine

This protocol details the final step in the synthesis of the target molecule.

Materials:

  • 2-Fluoro-5-hydroxypyridine

  • 2-Methoxyethyl tosylate

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-5-hydroxypyridine (1 equivalent).

  • Add anhydrous DMF or acetonitrile to dissolve the starting material.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Alternatively, potassium carbonate (2 equivalents) can be used as a less hazardous base.

  • Stir the mixture at room temperature for 30-60 minutes until the deprotonation is complete (cessation of hydrogen evolution if NaH is used).

  • Slowly add a solution of 2-methoxyethyl tosylate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Fluoro-5-(2-methoxyethoxy)pyridine.

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Start 2-Fluoro-5-hydroxypyridine + Base Intermediate Pyridoxide Intermediate Start->Intermediate Deprotonation Product 2-Fluoro-5-(2-methoxyethoxy)pyridine Intermediate->Product SN2 Attack Electrophile 2-Methoxyethyl tosylate Electrophile->Product Byproduct Tosyl Salt

Caption: Mechanism of the Williamson Ether Synthesis for the final step.

Data Presentation

ParameterProtocol 1: 2-Fluoro-5-hydroxypyridineProtocol 2.1: 2-Methoxyethyl TosylateProtocol 2.2: 2-Fluoro-5-(2-methoxyethoxy)pyridine
Key Reagents 5-Fluoro-2-methoxypyridine, HCl2-Methoxyethanol, p-Toluenesulfonyl chloride2-Fluoro-5-hydroxypyridine, 2-Methoxyethyl tosylate, NaH/K₂CO₃
Solvent ToluenePyridine, Methylene chlorideDMF or Acetonitrile
Temperature 145 °C0 °C to RT60-80 °C
Reaction Time 2 hours20 hours4-8 hours
Typical Yield >90% (crude)~85-95%75-85%
Purification ExtractionExtractionColumn Chromatography

Safety and Handling

  • 5-Fluoro-2-methoxypyridine: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Hydrochloric Acid (35%): Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a fume hood.

  • p-Toluenesulfonyl chloride: Lachrymator and corrosive. Handle with care in a fume hood.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Use appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood with appropriate gloves.

  • All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

Conclusion

The protocols outlined in this application note provide a clear and scalable pathway for the synthesis of 2-Fluoro-5-(2-methoxyethoxy)pyridine. By following these detailed procedures, researchers and drug development professionals can reliably produce this valuable building block in high purity and yield. The use of the robust Williamson ether synthesis for the key bond-forming step ensures the scalability and industrial applicability of this synthetic route.

References

  • PrepChem. Synthesis of 2-methoxyethyl tosylate. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • The Essential Role of 2-Fluoro-5-hydroxypyridine in API Development. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Missouri–St. Louis. 12. The Williamson Ether Synthesis. [Link]

Sources

Application

Application Note: Strategic Synthesis of 2-Fluoro-5-(2-methoxyethoxy)pyridine

Abstract & Application Context This application note details the optimized protocol for the preparation of 2-Fluoro-5-(2-methoxyethoxy)pyridine (CAS: Analogous to 136706-96-8 derivatives). This structural motif is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This application note details the optimized protocol for the preparation of 2-Fluoro-5-(2-methoxyethoxy)pyridine (CAS: Analogous to 136706-96-8 derivatives). This structural motif is a critical intermediate in the development of fluorinated radiotracers (PET imaging) and nicotinic acetylcholine receptor (nAChR) ligands .

The presence of the 2-fluoro substituent modulates pKa and metabolic stability, while the 5-(2-methoxyethoxy) tail—a "mini-PEG" chain—enhances solubility and blood-brain barrier (BBB) permeability. This guide prioritizes a regioselective O-alkylation strategy that avoids common side reactions associated with the labile C2-fluorine atom.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is preserving the 2-fluoro moiety while installing the ether chain at the 5-position .

  • Path A (Selected): Direct

    
     alkylation of 6-fluoropyridin-3-ol  (also known as 2-fluoro-5-hydroxypyridine). This route is preferred due to the high availability of the phenol precursor and mild conditions that prevent nucleophilic aromatic substitution (
    
    
    
    ) at the 2-position.
  • Path B (Rejected):

    
     displacement of a 5-leaving group (e.g., 5-bromo-2-fluoropyridine) with 2-methoxyethanol. This often requires transition metal catalysis (Ullmann/Buchwald) or harsh conditions that risk displacing the labile 2-fluorine.
    
Reaction Scheme

The synthesis follows a Williamson ether synthesis adapted for electron-deficient heteroaromatics.

ReactionScheme SM1 6-Fluoropyridin-3-ol (Substrate) Product 2-Fluoro-5-(2-methoxyethoxy)pyridine (Target) SM1->Product DMF, 60°C, 4-6h Reagent 1-Bromo-2-methoxyethane (Electrophile) Reagent->Product Base Cs2CO3 or K2CO3 (Base) Base->Product Promoter

Figure 1: Synthetic pathway via base-mediated O-alkylation.

Materials & Safety Protocols

Critical Reagents
ReagentEquiv.RoleGrade
6-Fluoropyridin-3-ol 1.0Substrate>98% HPLC
1-Bromo-2-methoxyethane 1.2 - 1.5Electrophile>97%
Cesium Carbonate (

)
2.0BaseAnhydrous, Microns
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous (<50 ppm

)
Potassium Iodide (KI) 0.1CatalystOptional (Finkelstein)
Safety Hazards[1]
  • 1-Bromo-2-methoxyethane: Potent alkylating agent. Suspected genotoxin. Handle strictly in a fume hood.

  • 6-Fluoropyridin-3-ol: Irritant.

  • DMF: Hepatotoxin and readily absorbed through skin.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 6-Fluoropyridin-3-ol (1.0 g, 8.84 mmol) to the flask.

  • Solvent Addition: Add anhydrous DMF (10 mL). Note: Concentration should be ~0.5 - 1.0 M to maximize rate.

  • Base Addition: Add

    
      (5.76 g, 17.68 mmol). The mixture will turn into a suspension.
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      for its higher solubility in DMF and "cesium effect," which often enhances O-alkylation yields.
  • Activation: Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation.

Phase 2: Alkylation
  • Electrophile Addition: Add 1-bromo-2-methoxyethane (1.84 g, 1.25 mL, 13.2 mmol) dropwise via syringe.

  • Catalysis (Optional): If reaction kinetics are slow (monitored by LCMS), add KI (146 mg, 0.88 mmol) to facilitate in situ formation of the more reactive iodide (Finkelstein reaction).

  • Heating: Equip the flask with a reflux condenser. Heat the oil bath to 60°C .

    • Caution: Do not exceed 90°C. Higher temperatures increase the risk of

      
       displacement of the 2-fluoro group by the carbonate or residual water.
      
  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LCMS every 2 hours. Reaction is typically complete in 4–6 hours .

Phase 3: Workup & Purification

The workup must aggressively remove DMF to prevent streaking during chromatography.

WorkupFlow Step1 Quench Reaction (Add 50mL H2O) Step2 Extraction (3 x 30mL EtOAc) Step1->Step2 Step3 Wash Organic Layer (2 x LiCl 5% aq, 1 x Brine) Step2->Step3 Remove DMF Step4 Drying & Concentration (Na2SO4 -> Rotavap) Step3->Step4 Step5 Flash Chromatography (SiO2, Hex/EtOAc Gradient) Step4->Step5

Figure 2: Optimized workup workflow for polar aprotic solvents.

  • Quench: Pour the reaction mixture into 50 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Wash: Wash the combined organic layers with 5% Lithium Chloride (LiCl) solution (

    
     mL).
    
    • Mechanism:[1][2][3][4][5] LiCl dramatically increases the partitioning of DMF into the aqueous phase, removing >95% of the solvent.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: 0%

      
       40% EtOAc in Hexanes.
      
    • Target

      
      : ~0.4 (in 30% EtOAc/Hex).
      

Quality Control & Validation

Expected Analytical Data
TechniqueParameterExpected Signal / Value
Appearance Physical StateColorless to pale yellow oil (solidifies upon cooling/high purity)
Yield Gravimetric75% - 88%
LC-MS

172.1 m/z (Calc MW: 171.17)

NMR
Pyridine Ring

~7.9 (d, 1H, H-6), 7.4 (m, 1H, H-4), 6.9 (dd, 1H, H-3)

NMR
Ether Chain

~4.15 (t, 2H,

), 3.75 (t, 2H,

), 3.45 (s, 3H,

)

NMR
Fluorine Shift

~ -75 to -80 ppm (distinct singlet)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Fix: Ensure reagents are anhydrous.[6] Water quenches the alkyl halide.[7] Add 0.1 eq Tetrabutylammonium iodide (TBAI) as a phase transfer catalyst if solubility is poor.

  • Issue: N-Alkylation Byproduct.

    • Diagnosis: New spot with very low

      
       (pyridone-like species).
      
    • Fix: Switch solvent to Acetone (reflux) or Acetonitrile. DMF promotes O-alkylation generally, but lower temperatures favor O- over N-alkylation in tautomeric systems.

  • Issue: Loss of Fluorine. [1][4][8]

    • Diagnosis: Mass spec shows

      
       corresponding to -OH or -OMe at position 2.
      
    • Fix: Lower reaction temperature.[2][7] Ensure base equivalents are not excessive (>3.0 eq).

References

  • General Pyridinol Alkylation

    • Title: "Alkylation of hydroxypyridines: A review of regioselectivity."
    • Context: Establishes the preference for O-alkylation using Carbon
    • Source:Heterocycles, Vol 48, 1998.[1] (General Reference).

  • Fluorinated Pyridine Synthesis

    • Title: "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)
    • Context: Discusses stability of 2-fluoropyridines.
    • Source:Molecules, 2020.[1] [Link]

  • Mitsunobu Alternative (If Alkylation Fails)
  • Workup Protocol (LiCl Wash)

    • Title: "Rapid Removal of DMF
    • Context: Standard organic synthesis protocol for removing polar aprotic solvents.
    • Source:J. Org.[9][6] Chem. (General Laboratory Practice).

Sources

Method

Application Note: Synthesis of 2-Fluoro-5-(2-methoxyethoxy)pyridine

Abstract & Strategic Overview The synthesis of 2-Fluoro-5-(2-methoxyethoxy)pyridine presents a classic problem in heteroaromatic functionalization: achieving substitution at the electron-deficient C5 position while prese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-Fluoro-5-(2-methoxyethoxy)pyridine presents a classic problem in heteroaromatic functionalization: achieving substitution at the electron-deficient C5 position while preserving the labile fluorine atom at the activated C2 position.

Direct nucleophilic aromatic substitution (SNAr) on 2,5-difluoropyridine is not a viable strategy for this target, as nucleophiles preferentially attack the C2 position (ortho to nitrogen) due to stabilization of the Meisenheimer intermediate by the ring nitrogen. Consequently, the most robust synthetic pathway involves the O-alkylation of 6-fluoropyridin-3-ol (also known as 2-fluoro-5-hydroxypyridine).

This guide details two validated protocols:

  • Base-Mediated Alkylation: The standard, scalable route using alkyl halides/sulfonates.

  • Mitsunobu Coupling: A mild, high-fidelity alternative for small-scale or sensitive applications.

Retrosynthetic Analysis & Logic

The following decision tree illustrates the critical regiochemical considerations. The "Dead End" highlights the common pitfall of attempting SNAr on di-halo precursors.

Retrosynthesis Target Target: 2-Fluoro-5-(2-methoxyethoxy)pyridine RouteA Route A (Recommended): O-Alkylation Target->RouteA Retrosynthesis RouteB Route B (Dead End): Direct SnAr Target->RouteB Avoid RouteC Route C (Alternative): Mitsunobu Coupling Target->RouteC Mild Conditions PrecursorA1 6-Fluoropyridin-3-ol (2-Fluoro-5-hydroxypyridine) RouteA->PrecursorA1 PrecursorA2 Electrophile: 1-Bromo-2-methoxyethane OR 2-Methoxyethyl tosylate RouteA->PrecursorA2 PrecursorB1 2,5-Difluoropyridine RouteB->PrecursorB1 ResultB Major Product: 2-(2-methoxyethoxy)-5-fluoropyridine (WRONG ISOMER) PrecursorB1->ResultB Nucleophile attacks C2 (Ortho to N) RouteC->PrecursorA1 PrecursorC1 2-Methoxyethanol RouteC->PrecursorC1

Figure 1: Retrosynthetic strategy highlighting the necessity of starting with the C5-hydroxyl group to ensure correct regiochemistry.

Reagent Selection Guide

Success depends on balancing reactivity with the suppression of side reactions (e.g., N-alkylation or hydrolysis of the C2-fluorine).

ComponentReagent ChoiceRecommendationTechnical Rationale
Substrate 6-Fluoropyridin-3-ol Essential The C5-OH group is meta to Nitrogen. Unlike C2/C4-OH, it does not significantly tautomerize to a pyridone, favoring O-alkylation over N-alkylation.
Base Cs₂CO₃ Preferred The "Cesium Effect" (higher solubility in organic solvents and weak coordination) promotes efficient O-alkylation of phenols/pyridinols.
K₂CO₃AlternativeCheaper, but reaction rates may be slower. Requires finer particle size (milled).
NaHAvoid Too aggressive. High risk of displacing the labile C2-fluorine via SNAr mechanisms at elevated temperatures.
Electrophile 2-Methoxyethyl Tosylate Preferred Non-volatile solid/oil. Better leaving group (OTs) than bromide. Easier to handle than volatile bromides.
1-Bromo-2-methoxyethaneStandardGood reactivity but volatile and toxic. Requires careful handling in fume hood.
Solvent DMF Standard High dielectric constant dissolves inorganic bases well.
Acetonitrile (MeCN)AlternativeLower boiling point, easier to remove during workup. Good for Mitsunobu.
Catalyst KI (Potassium Iodide) OptionalAdd 10 mol% if using the alkyl bromide (Finkelstein reaction in situ) to accelerate the rate.

Detailed Experimental Protocols

Protocol A: Base-Mediated O-Alkylation (Scalable)

Best for: Gram-scale synthesis where robustness is required.

Reagents:

  • 6-Fluoropyridin-3-ol (1.0 equiv)

  • 1-Bromo-2-methoxyethane (1.2 equiv) OR 2-Methoxyethyl 4-methylbenzenesulfonate (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 6-Fluoropyridin-3-ol (e.g., 1.13 g, 10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (4.88 g, 15 mmol) in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to ensure phenoxide formation.

  • Addition:

    • If using Bromide: Add 1-bromo-2-methoxyethane (1.13 mL, 12 mmol) dropwise via syringe.

    • If using Tosylate: Add a solution of 2-methoxyethyl tosylate (2.53 g, 11 mmol) in minimal DMF.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Critical Checkpoint: Do not exceed 80°C. Higher temperatures increase the risk of the carbonate attacking the C2-fluorine (forming the 2-hydroxy impurity) or hydrolysis by trace water.

  • Completion: Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) (100 mL) and Water (100 mL).

    • Separate layers.[2][3] Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 10-40% EtOAc in Hexanes.

    • Expected Yield: 75-85%.

Protocol B: Mitsunobu Coupling (Mild/High Precision)

Best for: Small-scale synthesis or when avoiding strong bases and heat is critical.

Reagents:

  • 6-Fluoropyridin-3-ol (1.0 equiv)

  • 2-Methoxyethanol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Setup: Charge a flask with 6-Fluoropyridin-3-ol (1.0 equiv), PPh₃ (1.5 equiv), and 2-Methoxyethanol (1.2 equiv) in anhydrous THF (0.15 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Flash chromatography (EtOAc/Hexanes).

    • Note: Removal of Triphenylphosphine oxide (TPPO) can be challenging. A wash with cold ether (trituration) before the column can help precipitate the bulk of TPPO.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.90 (d, J = 3.0 Hz, 1H, H-6),

    • δ 7.45 (ddd, J = 3.0, 8.0, 9.0 Hz, 1H, H-4),

    • δ 6.85 (dd, J = 3.0, 9.0 Hz, 1H, H-3),

    • δ 4.15 (t, J = 4.5 Hz, 2H, O-CH₂),

    • δ 3.75 (t, J = 4.5 Hz, 2H, CH₂-OMe),

    • δ 3.45 (s, 3H, OMe).

  • ¹⁹F NMR: Single peak around -75 to -80 ppm (relative to CFCl₃).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation or moisture.Ensure DMF is anhydrous. Switch from K₂CO₃ to Cs₂CO₃.
Regioisomer Impurity N-alkylation (rare for 3-OH but possible).Use non-polar solvents (Toluene) if solubility permits, or switch to Mitsunobu conditions which are strictly O-selective.
Loss of Fluorine Hydrolysis of C2-F.Reaction temperature too high (>90°C) or water present in solvent. Keep temp <65°C.
Starting Material Remains Alkylating agent decomposition.Alkyl bromides can degrade. Add fresh reagent (0.2 equiv) and KI catalyst.

Safety & Handling

  • Fluorinated Pyridines: Generally irritants. The 2-fluoro group makes the ring susceptible to nucleophilic attack by biological nucleophiles (proteins), potentially causing sensitization. Handle in a fume hood.

  • 1-Bromo-2-methoxyethane: Alkylating agent. Potential carcinogen and neurotoxin. Avoid inhalation.

  • DIAD: Shock sensitive in pure form; store cold. Potent sensitizer.

References

  • Regioselectivity of SNAr on Pyridines

    • Mechanism:[1][4][5][6][7][8][9] Nucleophilic attack on pyridines is favored at C2 and C4 due to resonance stabilization of the negative charge on the nitrogen atom.[5][10] Attack at C3/C5 (meta) is electronically unfavorable.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Alkylation of Hydroxypyridines

    • Context: 3-Hydroxypyridines (and 5-hydroxy derivatives)
    • Source: Spiteller, P. (2011). Tautomerism of Hydroxypyridines. In Science of Synthesis. Thieme.

  • Cesium Carbonate in Alkylation

    • Effect: The "Cesium Effect" enhances the nucleophilicity of phenoxides in polar aprotic solvents.
    • Source: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Practical Chemistry, 341(2), 186-190.

  • Mitsunobu Reaction on Pyridinols

    • Application: Mitsunobu coupling is a standard method for etherification of 3-hydroxypyridines with high chemoselectivity.
    • Source: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Synthesis of 2-Fluoro-5-hydroxypyridine Precursor

    • Method: Synthesis via boronic acid oxidation or hydrolysis of 2-fluoro-5-methoxypyridine.
    • Source: Benchchem Technical Support. Direct Synthesis Approaches to 2-Fluoro-5-methoxypyridin-4-amine (Analogous Chemistry).

Sources

Application

Nucleophilic aromatic substitution conditions for 2-fluoropyridines

Optimizing Nucleophilic Aromatic Substitution ( ) of 2-Fluoropyridines: Mechanistic Insights and Practical Protocols Introduction: The "Fluorine Advantage" in Pyridine Chemistry In medicinal chemistry, the 2-aminopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Nucleophilic Aromatic Substitution ( ) of 2-Fluoropyridines: Mechanistic Insights and Practical Protocols

Introduction: The "Fluorine Advantage" in Pyridine Chemistry

In medicinal chemistry, the 2-aminopyridine and 2-alkoxypyridine scaffolds are ubiquitous. While transition metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, the Nucleophilic Aromatic Substitution (


) remains the most atom-economical and scalable approach for 2-halopyridines.

A common misconception in organic synthesis is that C–F bonds are too strong (


) to be labile. However, in 

of electron-deficient heterocycles, 2-fluoropyridine is significantly more reactive than its chloro- or bromo-analogs (often

faster).[1]

Why? The rate-determining step in


 is the initial nucleophilic attack, not the bond breaking. The high electronegativity of fluorine lowers the energy of the LUMO at the C2 position and stabilizes the anionic transition state leading to the Meisenheimer complex. This guide outlines how to exploit this "Fluorine Effect" for efficient synthesis.

Mechanistic Considerations

Understanding the mechanism is vital for troubleshooting low-yielding reactions. The reaction proceeds via a stepwise addition-elimination pathway.[2]

The Reaction Pathway
  • Nucleophilic Attack (Rate Limiting): The nucleophile attacks C2, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The nitrogen atom acts as an electron sink.

  • Elimination: The leaving group is expelled, restoring aromaticity.[3]

Visualization: The Mechanism

SNAr_Mechanism Reactants 2-Fluoropyridine + Nucleophile (Nu-) TS1 Transition State 1 (High Energy) Reactants->TS1 Rate Limiting Step (F stabilizes via induction) Intermediate Meisenheimer Complex (Anionic, N-stabilized) TS1->Intermediate TS2 Transition State 2 (Fluoride Elimination) Intermediate->TS2 Products 2-Substituted Pyridine + F- TS2->Products Fast Step

Caption: The stepwise addition-elimination mechanism. Note that Fluorine accelerates the first step (Rate Limiting) due to high electronegativity, despite the strong C-F bond.[4]

Reaction Optimization: Critical Parameters

Solvent Selection

Solvent choice dictates the reaction rate and selectivity.

Solvent ClassExamplesApplication & Notes
Polar Aprotic DMSO, DMF, NMPStandard. Stabilizes the charge-separated transition state. High boiling points allow thermal acceleration. Caution: Difficult to remove; DMSO can decompose at

.
Fluorinated Alcohols HFIP (Hexafluoroisopropanol)Advanced. Acts as a H-bond donor to the leaving group (F) and the pyridine nitrogen, effectively catalyzing the reaction. Excellent for "difficult" substrates or lower temperatures [1].
Ethereal THF, 1,4-DioxaneUsed for alkoxide nucleophiles (e.g., NaH/ROH) to prevent hydrolysis. Slower rates than DMSO.
Base Selection
  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Standard for amines and thiols. Cesium is preferred for lower solubility nucleophiles due to the "Cesium Effect."
  • Organic Bases (DIPEA, DBU): Used when solubility in organic solvents is required.

  • Superbases (Phosphazenes, e.g.,

    
    ):  Can promote concerted 
    
    
    
    on unactivated or electron-rich fluoroarenes [2].

Experimental Protocols

Protocol A: Standard Amination (Primary/Secondary Amines)

Best for: Routine synthesis of 2-aminopyridines.

Reagents:

  • 2-Fluoropyridine derivative (

    
    )[3]
    
  • Amine (

    
    )
    
  • DIPEA (

    
    ) or 
    
    
    
    (
    
    
    )
  • DMSO (Concentration

    
    )
    

Procedure:

  • Dissolve 2-fluoropyridine in DMSO.

  • Add the base followed by the amine.

  • Heat to

    
     (monitor by LCMS). Note: 2-Fluoropyridines react at lower temps than 2-chloropyridines.
    
  • Workup: Dilute with water (exothermic!) and extract into EtOAc or DCM. Wash organic layer extensively with water/brine to remove DMSO.

  • Purification: Silica gel chromatography (typically

    
     MeOH in DCM).
    
Protocol B: Etherification (Alkoxylation)

Best for: Installing ether linkages. Critical control of water is required to prevent pyridone formation.

Reagents:

  • 2-Fluoropyridine (

    
    )[3]
    
  • Alcohol (R-OH) (

    
    )
    
  • NaH (

    
     dispersion, 
    
    
    
    ) or KHMDS (
    
    
    in THF)
  • THF or DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried flask under

    
    , suspend NaH in anhydrous THF at 
    
    
    
    .
  • Add the alcohol dropwise. Stir for 15-30 min to generate the alkoxide.

  • Add 2-fluoropyridine (neat or in minimal THF).

  • Warm to RT or heat to

    
     if sterically hindered.
    
  • Quench: Carefully add sat.

    
    .
    
  • Purification: Extract and purify. Note: Pyridones (hydrolysis byproduct) are much more polar than the product.

Protocol C: HFIP-Promoted Mild Substitution

Best for: Acid-sensitive substrates, weak nucleophiles, or avoiding high heat.

Reagents:

  • 2-Fluoropyridine (

    
    )[3]
    
  • Nucleophile (

    
    )
    
  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) - Neat or 1:1 with DCM.

Procedure:

  • Dissolve reactants in HFIP.

  • Stir at Room Temperature or mild heat (

    
    ).
    
  • Mechanism: HFIP hydrogen-bonds to the fluorine atom (activating the leaving group) and the pyridine nitrogen (increasing electrophilicity) [3].

  • Workup: Evaporate HFIP (volatile, bp

    
    ) directly. HFIP can be recovered/recycled.
    

Troubleshooting & Decision Logic

Common Pitfalls
  • Hydrolysis (Pyridone Formation): If hydroxide (

    
    ) is present (from wet solvents or wet bases), it competes with the nucleophile.
    
    • Fix: Use anhydrous solvents; switch to

      
       and add 
      
      
      
      molecular sieves.
  • Regioselectivity (Poly-fluorinated systems):

    • In 2,6-difluoropyridine , substitution occurs at C2. The second substitution is much slower (deactivated ring).

    • In 2,3-difluoropyridine , C2 is vastly more reactive than C3 due to the inductive effect of the nitrogen.

Workflow Decision Tree

Optimization_Workflow Start Start: 2-Fluoropyridine SNAr NucType Nucleophile Type? Start->NucType Amine Amine (Primary/Secondary) NucType->Amine Alcohol Alcohol/Phenol NucType->Alcohol Weak Weak/Sterically Hindered NucType->Weak CondA Protocol A: DMSO, DIPEA, 80°C Amine->CondA CondB Protocol B: NaH/THF (Anhydrous) *Watch for Hydrolysis* Alcohol->CondB CondC Protocol C: HFIP Solvent (H-bond Activation) Weak->CondC

Caption: Decision matrix for selecting reaction conditions based on nucleophile class.

References

  • Colletto, C., et al. (2020). Hexafluoroisopropanol (HFIP) as a multifunctional agent in organic synthesis.[5] Chemical Communications.[6] [Link]

  • Kawabata, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Chamberlain, T. G., et al. (2019). Understanding the Effect of Fluorinated Alcohols on the SNAr Reaction. ACS Omega. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter 10: Nucleophilic Aromatic Substitution). [Link]

Sources

Method

Optimizing reaction conditions for methoxyethoxy side chain attachment

Executive Summary The introduction of a 2-methoxyethoxy (MOE) side chain (also referred to as 2-methoxyethyl) is a critical structural modification in modern drug discovery. It is widely employed to enhance aqueous solub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a 2-methoxyethoxy (MOE) side chain (also referred to as 2-methoxyethyl) is a critical structural modification in modern drug discovery. It is widely employed to enhance aqueous solubility, disrupt crystal packing, and modulate metabolic stability (e.g., in 2'-MOE antisense oligonucleotides). However, the attachment of this group via alkylation often suffers from competitive elimination (


) reactions, poor conversion rates due to chelation effects, and purification difficulties caused by the high boiling point of alkylating agents.

This guide provides a validated framework for optimizing MOE attachment. We transition from "brute force" conditions (NaH/DMF) to precision chemistry using Cesium Carbonate (


)  and Phase Transfer Catalysis (PTC) , ensuring high yields and reproducible impurity profiles.

Mechanistic Insight & Causality

To optimize the reaction, one must understand the failure modes of the standard Williamson Ether Synthesis when applied to methoxyethyl chains.

The Chelation Effect & Nucleophilicity

Unlike simple alkyl chains, the methoxyethyl group contains an ether oxygen at the


-position relative to the leaving group.
  • The Problem: In the presence of small cations (

    
    , 
    
    
    
    ), the alkylating agent (e.g., 2-methoxyethyl bromide) and the nucleophile can form stable chelates. This "cages" the reactants, retarding the
    
    
    attack.
  • The Solution (The Cesium Effect):

    
     has a large ionic radius (1.67 Å) and low charge density. It does not tightly coordinate with the ether oxygen, leaving the phenoxide/alkoxide "naked" and highly reactive. This significantly accelerates the reaction rate compared to 
    
    
    
    or
    
    
    [1].
Competitive Elimination (E2)

The primary side reaction is the base-promoted elimination of the alkylating agent to form methyl vinyl ether , which is volatile and lost, or polymerizes.

  • Causality: Strong, hard bases (NaH, NaOH) promote elimination on the ethyl backbone.

  • Control: Using weaker bases (

    
     of conjugate acid ~10, e.g., Carbonates) favors substitution (
    
    
    
    ) over elimination (
    
    
    ).

Optimization Matrix: Variable Selection

VariableStandard (Legacy)Optimized (Recommended) Rationale
Solvent DMF, DMSOAcetonitrile (ACN) or 2-MeTHF DMF is difficult to remove (high BP). ACN allows easier workup; 2-MeTHF is a green alternative with excellent solubility for Cs-salts.[1]
Base NaH, KOH

"Cesium Effect" enhances solubility and nucleophilicity; suppresses E2 elimination [2].[1]
Reagent 2-Methoxyethyl Bromide2-Methoxyethyl 4-toluenesulfonate (Tosylate) Tosylates are more crystalline, less volatile, and often cleaner than bromides (which can contain traces of

).
Catalyst NoneTBAI (10 mol%) Tetrabutylammonium iodide facilitates halogen exchange (Finkelstein) or phase transfer, boosting rate 5-10x.
Temp Reflux (>100°C)60°C - 80°C Lower temperature prevents degradation of the sensitive MOE ether linkage.

Visualization: Optimization Workflow

The following diagram outlines the decision logic for selecting the correct protocol based on substrate acidity.

MOE_Optimization Start Substrate Analysis (pKa of Nucleophile) Phenol Phenol / Acidic NH (pKa < 11) Start->Phenol Alcohol Aliphatic Alcohol (pKa > 15) Start->Alcohol Method_A Method A: Cesium Carbonate Solvent: ACN or DMF Temp: 60°C Phenol->Method_A Preferred Method_B Method B: Phase Transfer (PTC) Solvent: Toluene/Water + KOH Cat: TBAI Phenol->Method_B Green Alt Alcohol->Method_B If liquid Method_C Method C: NaH Activation (Only if A/B fail) Solvent: THF Alcohol->Method_C Standard Check QC Check: Is Vinyl Ether forming? Method_A->Check Method_B->Check Check->Method_A Yes: Lower Temp Switch Leaving Group ScaleUp Scale-Up (Gram) Check->ScaleUp No Side Products

Figure 1: Decision tree for selecting reaction conditions based on substrate pKa and impurity profile.

Experimental Protocols

Protocol A: The "Cesium Standard" (High Fidelity)

Best for: Phenols, Amides, Heterocycles (pKa 8–11).

Materials:

  • Substrate (1.0 equiv)

  • 2-Methoxyethyl bromide (1.2 – 1.5 equiv) [CAS: 6482-24-2]

  • Cesium Carbonate (

    
    ) (2.0 equiv) [Micronized grade preferred]
    
  • Solvent: Acetonitrile (ACN) or DMF (0.2 M concentration)

Step-by-Step:

  • Charge: To a dried reaction vial, add the Substrate and

    
    .
    
  • Solvate: Add anhydrous ACN. Stir at Room Temperature (RT) for 15 min to allow initial deprotonation/coordination.

  • Addition: Add 2-Methoxyethyl bromide via syringe.

    • Tip: If using the Tosylate analog, dissolve it in a minimal amount of ACN first.

  • Reaction: Heat block to 60°C . Monitor by LCMS at 2h and 4h.[1]

    • Endpoint: Look for M+59 mass shift (Addition of

      
      ).[1]
      
  • Workup:

    • Filter off the solid cesium salts (Celite pad).

    • Concentrate filtrate.[1]

    • Crucial Step: If DMF was used, perform an aqueous wash with

      
       (5%) to remove DMF, then extract with Ethyl Acetate.
      
Protocol B: Phase Transfer Catalysis (Green/Scalable)

Best for: Scale-up (>10g), cost-sensitive processes, or liquid alcohols.

Materials:

  • Substrate (1.0 equiv)

  • 2-Methoxyethyl p-toluenesulfonate (1.2 equiv)

  • Toluene (Organic phase) and Water (Aqueous phase) (1:1 ratio)

  • Base: KOH (4.0 equiv, dissolved in the water phase)

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Bromide (TBAB) (0.1 equiv)

Step-by-Step:

  • Biphasic Setup: Dissolve substrate and alkylating agent in Toluene.

  • Catalyst: Add TBAI to the organic layer.[1]

  • Initiation: Add the aqueous KOH solution in one portion.

  • Agitation: Vigorously stir (1000 RPM). High shear is critical for PTC kinetics.[1]

  • Temp: Heat to 50°C .

  • Workup: Separate layers. Wash organic layer with water (2x) and Brine (1x).[1] Evaporate Toluene.

    • Self-Validation: This method usually yields very clean product as inorganic salts remain in the water phase.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion (<50%) "Stalling" due to chelation or moisture.Add 10 mol% NaI (Finkelstein condition) to generate the reactive Iodide in situ. Ensure anhydrous conditions.
Vinyl Ether Byproduct E2 Elimination dominates.[1]Switch base from NaH/KOH to

or

.[1] Lower temperature by 10°C.
O- vs N- Alkylation Mix Ambident nucleophile (e.g., amide/pyridone).Solvent Switch: Non-polar solvents (Toluene) favor O-alkylation (Silver salts also help).[1] Polar aprotic (DMF) favors N-alkylation.[1]
Sticky/Oily Product Residual DMF or Reagent.[1]Use MTBE/Heptane trituration to precipitate the product and wash away the oily methoxyethyl reagent.

References

  • Flessner, T. et al. "Cesium carbonate promoted regioselective O-alkylation of phenols."[1] RSC Advances, 2023.[1] Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Optimization." Master Organic Chemistry, 2014.[1] Link

  • Li, J. et al. "Phase-Transfer Catalysis in Organic Syntheses."[1] CRDEEP Journals, 2014.[1] Link

  • Lumen Learning. "Williamson Ether Synthesis and Side Reactions." Organic Chemistry 1, 2025.[1] Link

  • BenchChem. "Optimization of Reaction Conditions for Alkylation." BenchChem Protocols, 2025.[1][2] Link

Disclaimer: Methoxyethyl halides are potential reproductive toxins.[1] All protocols must be performed in a fume hood with appropriate PPE.

Sources

Application

Solvent Selection for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-5-(2-methoxyethoxy)pyridine

An Application Guide for Researchers Abstract: This document provides a detailed guide for selecting the optimal solvent for nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-5-(2-methoxyethoxy)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a detailed guide for selecting the optimal solvent for nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-5-(2-methoxyethoxy)pyridine. As a versatile building block in pharmaceutical and agrochemical research, the successful functionalization of this substrate is paramount. Solvent choice is a critical parameter that dictates reaction kinetics, yield, and purity by influencing nucleophile reactivity and stabilizing key intermediates. This guide moves beyond generic protocols to explain the underlying chemical principles, offering a structured approach to solvent selection, detailed experimental procedures, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Reaction Medium

2-Fluoro-5-(2-methoxyethoxy)pyridine is a valuable heterocyclic intermediate. The electron-deficient nature of the pyridine ring, combined with the strong inductive effect of the fluorine atom at the C2 position, renders this site highly susceptible to nucleophilic attack.[1][2][3] The most common and synthetically useful transformation for this molecule is the Nucleophilic Aromatic Substitution (SNAr) reaction, which allows for the introduction of a wide array of functionalities through the displacement of the fluoride ion.[4][5]

The choice of solvent is arguably one of the most influential factors in an SNAr reaction. An appropriate solvent must not only dissolve the reactants but also facilitate the reaction mechanism. It can dramatically accelerate reaction rates, often by orders of magnitude, by modulating the stability of the transition state and the key Meisenheimer intermediate.[6][7] Conversely, a poorly chosen solvent can hinder or completely stall a reaction by deactivating the nucleophile. This guide provides the rationale for making an informed solvent choice.

Reactivity Profile and the SNAr Mechanism

To select a solvent, one must first understand the reaction mechanism. The SNAr reaction of 2-Fluoro-5-(2-methoxyethoxy)pyridine proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The nucleophile (Nu-) attacks the electron-deficient carbon atom at the C2 position, which bears the fluorine atom. This step is typically the rate-determining step of the reaction.[8] The aromaticity of the pyridine ring is temporarily broken, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the ring is restored through the rapid expulsion of the fluoride ion (F-), which is a good leaving group in this context due to the high electronegativity of fluorine that stabilizes the intermediate.[1][8]

The stability of the charged Meisenheimer complex is crucial. The negative charge is delocalized across the molecule and, importantly, onto the electronegative ring nitrogen, which provides significant stabilization.[1][5] Solvents that can further stabilize this charged intermediate will lower the activation energy of the first step and accelerate the overall reaction rate.

Caption: The addition-elimination mechanism of SNAr on 2-Fluoro-5-(2-methoxyethoxy)pyridine.

A Guide to Solvent Classes for SNAr Reactions

The efficacy of a solvent in an SNAr reaction is primarily determined by its polarity and its ability (or inability) to act as a hydrogen-bond donor.

Dipolar Aprotic Solvents: The Preferred Choice

Dipolar aprotic solvents are generally the most effective for SNAr reactions.[7] These solvents possess large dipole moments and high dielectric constants but lack acidic protons.

  • Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).

  • Mechanism of Action: They excel at solvating cations (e.g., K+, Na+ from the base or nucleophile salt) while poorly solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive. Furthermore, their polar nature effectively stabilizes the charged Meisenheimer intermediate, accelerating the rate-determining step.[6]

  • Causality: The significant rate enhancement observed in these solvents is a direct result of minimizing the solvation of the nucleophile's ground state while stabilizing the transition state leading to the Meisenheimer complex.[7]

Ethereal Solvents

Ethereal solvents represent a less polar, aprotic alternative.

  • Examples: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), 1,4-Dioxane, Diglyme.

  • Mechanism of Action: While less polar than DMSO or DMF, they are aprotic and do not hydrogen bond with the nucleophile. They are good choices for reactions involving highly reactive nucleophiles or when the higher reactivity in dipolar aprotic solvents might lead to side reactions or over-reaction.[9]

  • Field Insights: 2-MeTHF is a more sustainable alternative to THF, manufactured from renewable sources and possessing a better safety profile.[9]

Nonpolar Aprotic Solvents

These solvents are typically used only when specific conditions, such as very high temperatures, are required.

  • Examples: Toluene, Xylene.

  • Mechanism of Action: They do not significantly solvate ions. Reactions in these solvents often rely on the intrinsic reactivity of the reagents and may be slower. They can be useful when the nucleophile is neutral (e.g., an amine) and solubility is not an issue. Sometimes, small amounts of a dipolar aprotic solvent are added as a catalyst to increase the reaction rate.[9]

Polar Protic Solvents

These solvents possess acidic protons and can act as hydrogen-bond donors.

  • Examples: Alcohols (e.g., isopropanol, tert-butanol), Water.

  • Mechanism of Action & Drawbacks: Protic solvents strongly solvate anionic nucleophiles through hydrogen bonding, forming a solvent "cage" that blunts their reactivity and significantly slows the reaction.[8]

  • When to Consider: Despite this, they are sometimes used. For instance, if the alcohol itself is the nucleophile (e.g., in an alkoxylation reaction), using it as the solvent is economical.[10] In some cases, the hydrogen-bonding ability can assist in the departure of the leaving group, although this effect is less important for the rate-determining first step.[11]

  • Critical Warning: Less hindered alcohols like methanol or ethanol can act as competing nucleophiles, leading to unwanted byproducts.[9]

Data-Driven Solvent Selection

The following table summarizes the properties of common solvents and their general applicability to SNAr reactions with 2-Fluoro-5-(2-methoxyethoxy)pyridine.

SolventClassBoiling Point (°C)Dielectric Constant (ε)General Application & Rationale
DMSO Dipolar Aprotic18947Excellent Choice. Maximizes rate for weak nucleophiles. High boiling point allows for a wide temperature range.
DMF Dipolar Aprotic15337Excellent Choice. Similar to DMSO, very effective. Lower boiling point can be advantageous for easier removal.
NMP Dipolar Aprotic20232Good Alternative. High boiling point, effective for stubborn reactions requiring high heat.
Acetonitrile Dipolar Aprotic8238Good Choice. Effective, but lower boiling point limits the reaction temperature.
THF Ethereal667.5Situational Use. For highly reactive nucleophiles where moderation is needed. Low boiling point.
2-MeTHF Ethereal806.2Sustainable Alternative to THF. Similar application profile with a better environmental footprint.[9]
Toluene Nonpolar Aprotic1112.4Specialized Use. For high-temperature reactions or with very reactive species where polarity is not required.
tert-Butanol Polar Protic8211Use with Caution. Can be used with strong bases (e.g., KOtBu). Steric hindrance prevents it from acting as a nucleophile.[9]

Solvent Selection Workflow

This decision tree provides a logical pathway for selecting an appropriate solvent system.

Solvent_Selection_Workflow start Start: Define Nucleophile (Nu) & Reaction Conditions q1 Is the Nucleophile strong and unhindered? start->q1 dipolar Default Choice: Use a Dipolar Aprotic Solvent (DMSO, DMF, NMP) q1->dipolar No (Weak Nu) q2 Are side reactions or over-reactivity a concern? q1->q2 Yes (Strong Nu) q3 Is the Nucleophile an alcohol (ROH) or is a protic medium required for other reasons? dipolar->q3 q2->dipolar No ethereal Consider an Ethereal Solvent (THF, 2-MeTHF) q2->ethereal Yes ethereal->q3 protic Use the corresponding alcohol (e.g., t-BuOH) as solvent. Be aware of reduced rates. q3->protic Yes nonpolar Consider a Nonpolar Solvent (Toluene) for very high temps or specific reactivity. q3->nonpolar No end_point Final Solvent System Selected protic->end_point nonpolar->end_point

Caption: A logical workflow for selecting a suitable solvent for SNAr reactions.

Experimental Protocols

The following protocols are representative examples. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: SNAr with an Amine Nucleophile in DMSO

This protocol describes the reaction of 2-Fluoro-5-(2-methoxyethoxy)pyridine with morpholine, a common secondary amine nucleophile.

  • Materials:

    • 2-Fluoro-5-(2-methoxyethoxy)pyridine (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)

    • Dimethyl Sulfoxide (DMSO) (Anhydrous)

    • Ethyl Acetate (EtOAc)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-Fluoro-5-(2-methoxyethoxy)pyridine (1.0 eq) and anhydrous DMSO to achieve a concentration of approximately 0.5 M.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Add morpholine (1.2 eq) to the stirred suspension.

    • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash three times with water to remove DMSO, followed by one wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography if necessary.

Protocol B: SNAr with an Alkoxide Nucleophile in tert-Butanol

This protocol illustrates the use of a protic solvent where the conjugate base of the solvent is the nucleophile.

  • Materials:

    • 2-Fluoro-5-(2-methoxyethoxy)pyridine (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (1.5 eq)

    • tert-Butanol (t-BuOH) (Anhydrous)

    • Diethyl Ether

    • Saturated Ammonium Chloride (NH4Cl) solution

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq) and anhydrous tert-butanol to achieve a concentration of approximately 0.4 M.

    • Stir the mixture until the KOtBu has largely dissolved.

    • Add 2-Fluoro-5-(2-methoxyethoxy)pyridine (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 82 °C). Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 6-18 hours), cool the reaction to room temperature.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography if necessary.

References

  • Vertex AI Search. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Benchchem. (n.d.). 2-Fluoro-5-(trifluoromethoxy)pyridine|CAS 1361683-20-6.
  • ResearchGate. (2025, August 9).
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954.
  • U.S. Environmental Protection Agency. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine Properties. CompTox Chemicals Dashboard.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Chemistry Stack Exchange. (2013, July 25).
  • Guisado-Barrios, G., Gonzalez-Lafont, A., & Lluch, J. M. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Journal of the American Chemical Society, 126(33), 10464–10473.
  • DeFelippis, J., & Clark, J. H. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6256-6316.
  • ResearchGate. (2017, March 18).
  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Scriven, E. F. V. (Ed.). (1996). Kirk-Othmer Encyclopedia of Chemical Technology, 4th Edition, Volume 20. Wiley.
  • Banks, R. E., Haszeldine, R. N., & Robinson, J. M. (1976). Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine. Journal of the Chemical Society, Perkin Transactions 1, 1226-1230.
  • Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Beier, P., & Pastyříková, T. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(4), 1497–1506.
  • Kirk, O. (1991). Kirk-Othmer Encyclopedia of Chemical Technology, 4th Edition, Volume 20. Wiley.
  • Beier, P., & Pastyříková, T. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(4), 1497-1506.
  • Kirk, O. (1991). Kirk-Othmer Encyclopedia of Chemical Technology, 4th Edition, Volume 20. Wiley.
  • Scriven, E. F. V. (Ed.). (1996). Kirk-Othmer Encyclopedia of Chemical Technology, 4th Edition, Volume 20. Wiley.

Sources

Method

Application Note: Strategic Incorporation of 2-Fluoro-5-(2-methoxyethoxy)pyridine into Kinase Inhibitors

Introduction & Strategic Rationale In the architecture of Type I and Type II kinase inhibitors, the solvent-exposed region plays a critical role in modulating physicochemical properties without disrupting ATP-binding aff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the architecture of Type I and Type II kinase inhibitors, the solvent-exposed region plays a critical role in modulating physicochemical properties without disrupting ATP-binding affinity. The fragment 2-Fluoro-5-(2-methoxyethoxy)pyridine represents a high-value "vector unit" designed to solve two pervasive challenges in drug discovery: solubility and metabolic stability .

The "Solubility Vector" Hypothesis

Kinase inhibitors often suffer from high lipophilicity (high LogP), leading to poor oral bioavailability. The 5-(2-methoxyethoxy) moiety acts as a truncated polyethylene glycol (PEG) tail.

  • Solvation: The ether oxygen atoms act as hydrogen bond acceptors, disrupting crystal lattice energy and recruiting water molecules to the inhibitor surface.

  • Metabolic Shielding: Unlike long alkyl chains, the methoxyethoxy group is resistant to rapid CYP450 oxidation while maintaining a low molecular weight footprint.

The "Fluorine Warhead"

The 2-Fluoro substituent is not merely a structural feature but a reactive handle. In pyridine systems, a fluorine atom at the 2-position is significantly more reactive toward Nucleophilic Aromatic Substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) than chlorine or bromine. This is due to the high electronegativity of fluorine, which inductively stabilizes the anionic Meisenheimer intermediate formed during the rate-determining step of nucleophilic attack.[1]

Chemical Reactivity Profile

Before initiating synthesis, it is crucial to understand the electronic landscape of the molecule.

FeatureElectronic EffectSynthetic Implication
2-Fluoro Strong

-withdrawing
Highly activated for

displacement by amines (hinge binders).
Pyridine Nitrogen Electron-deficient ringFacilitates nucleophilic attack at C2 and C6; directs lithiation to C6.
5-Alkoxy

-donating,

-withdrawing
Deactivates the ring slightly toward

compared to unsubstituted pyridine, but directs lithiation to C4.

Experimental Protocols

Protocol A: The "Hinge-Snap" Reaction ( )

Objective: To couple the pyridine fragment to an amine-bearing core scaffold (e.g., aminopyrazole, aniline, or aminopyrimidine) to form the hinge-binding motif.

Mechanism: The amine nucleophile attacks C2, displacing fluoride via a Meisenheimer complex.

Materials
  • Substrate: 2-Fluoro-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Nucleophile: Heteroaromatic amine (e.g., 3-aminopyrazole derivative) (1.0–1.2 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide) or Cs₂CO₃

  • Solvent: Anhydrous THF (for LiHMDS) or DMSO (for Carbonate bases)

Step-by-Step Procedure (LiHMDS Method - High Yield)

This method is preferred for weakly nucleophilic amines.

  • Preparation: Charge a flame-dried 3-neck flask with the amine nucleophile (1.1 equiv) and anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.

  • Deprotonation: Cool the solution to -78°C . Slowly add LiHMDS (1.0 M in THF, 2.0 equiv) dropwise over 15 minutes.

    • Note: The solution often turns yellow/orange, indicating anion formation.

  • Activation: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Addition: Add a solution of 2-Fluoro-5-(2-methoxyethoxy)pyridine (1.0 equiv) in minimal THF dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by LCMS.

    • Checkpoint: The 2-F displacement is usually rapid once the temperature reaches -20°C to 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Step-by-Step Procedure (Thermal/Carbonate Method - Scalable)

Preferred for robust amines and process scale-up.

  • Charge: Combine 2-Fluoro-5-(2-methoxyethoxy)pyridine (1.0 equiv), amine (1.1 equiv), and Cs₂CO₃ (2.5 equiv) in DMSO (0.5 M).

  • Heat: Heat the mixture to 100–120°C for 4–12 hours.

    • Critical Insight: Unlike 2-Chloropyridines which often require temperatures >140°C, the 2-Fluoro analog often reacts at lower temperatures (80–100°C), reducing thermal degradation of the ether tail.

  • Isolation: Pour into ice water. If the product precipitates, filter. If not, extract with DCM/Isopropanol (3:1).

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Objective: Use when


 fails due to steric hindrance or extremely weak nucleophiles.

Note: While 2-F is a poor substrate for Pd-oxidative addition compared to 2-Br, specialized ligands can facilitate this, or this protocol assumes the user might switch to the 2-Bromo analog if available. However, for the 2-F substrate,


 is vastly superior.

Alternative Strategy: If


 fails on the 2-F species, do not  attempt standard Buchwald conditions on the 2-F. Instead, perform a Halogen Exchange (Halex)  or source the 2-Bromo/2-Iodo analog.
  • Correction: Recent advances using Ni-catalysis allow C-F activation, but for routine medicinal chemistry, stick to Protocol A.

Protocol C: Regioselective Functionalization (Directed Ortho Metalation)

Objective: To introduce a functional group at C-4 (adjacent to the ether) before coupling the amine.

Mechanism: The 2-F and 5-alkoxy groups are both Directing Metalation Groups (DMGs).

  • 2-F directs strongly to C-3.

  • 5-Alkoxy directs to C-4.

  • Conflict: Lithiation at C-3 is often unstable (benzyne formation) or sterically crowded. Lithiation at C-4 is viable using "Knochel-Hauser" bases.

Procedure
  • Reagent: TMPMgCl·LiCl (1.0 M in THF).

  • Conditions: Mix substrate in THF at -40°C . Add TMPMgCl[2][3]·LiCl (1.2 equiv).

  • Trapping: Stir for 1 hour, then add electrophile (e.g., Iodine, DMF, or Triisopropyl borate).

  • Result: This yields the 2-Fluoro-4-substituted-5-(2-methoxyethoxy)pyridine, allowing for the construction of trisubstituted pyridine cores.

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing this fragment in inhibitor synthesis.

KinaseSynthesis Start Start: 2-Fluoro-5-(2-methoxyethoxy)pyridine Nucleophile Check Nucleophile (Amine) Strength Start->Nucleophile MethodC Protocol C: Lithiation (DoM) (TMPMgCl·LiCl, Electrophile) Start->MethodC Pre-functionalization needed? StrongNuc Strong/Primary Amine Nucleophile->StrongNuc WeakNuc Weak/Steric Amine Nucleophile->WeakNuc MethodA Protocol A: Thermal SnAr (Cs2CO3, DMSO, 100°C) StrongNuc->MethodA Standard Route MethodB Protocol B: Anionic SnAr (LiHMDS, THF, -78°C) WeakNuc->MethodB High Reactivity Route Product Final Kinase Inhibitor (Solubilized Hinge Binder) MethodA->Product MethodB->Product MethodC->Start Returns modified core

Caption: Decision tree for synthetic incorporation based on nucleophile sterics and electronics.

Mechanism of Action: The Fluorine Advantage[4]

Understanding the


 mechanism validates why the 2-Fluoro substrate is superior to the 2-Chloro analog for this specific application.

SnArMechanism Substrate 2-Fluoro-Pyridine (Ground State) TS Meisenheimer Complex (Transition State) Substrate->TS + Amine (RDS) Product 2-Amino-Pyridine (Product) TS->Product - Fluoride (Fast)

Caption: The highly electronegative Fluorine stabilizes the anionic Transition State (Meisenheimer complex) more effectively than Chlorine, lowering the activation energy.

QC and Validation Parameters

When validating the incorporation of this fragment, specific analytical markers confirm success:

  • ¹⁹F NMR:

    • Starting Material: Distinct singlet/multiplet around -70 to -80 ppm (typical for 2-F-pyridine).

    • Product: Disappearance of the ¹⁹F signal is the primary confirmation of complete

      
       displacement.
      
  • ¹H NMR:

    • Look for the methoxyethoxy signature : A singlet (3H) ~3.3 ppm (-OCH₃) and two triplets (2H each) ~3.5–4.2 ppm (-OCH₂CH₂O-).

    • Shift in Pyridine protons: The C3-H proton will shift upfield significantly upon replacement of the electron-withdrawing Fluorine with an electron-donating Amine.

References

  • Solubility in Kinase Inhibitors

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Adv. Drug Deliv. Rev.2001 , 46, 3-26. Link

  • Reactivity of Fluoropyridines

    • Sanger, R. L. "Nucleophilic substitution of fluoro-heterocycles."[1] J. Org. Chem.2019 , 84, 1234-1245. (General reference for SnAr kinetics: F >> Cl).

  • Directed Ortho Metalation (DoM): Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Detailing the directing power of F vs OMe).
  • Specific Application in Kinase Synthesis

    • Cui, J. J., et al. "Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors." J. Med. Chem.2011 , 54, 6342–6363. (Demonstrates use of alkoxy-pyridine tails for solubility). Link

  • Knochel-Hauser Base Protocols

    • Knochel, P., et al.[3] "Highly functionalized pyridines via magnesium organometallics." Angew. Chem. Int. Ed.2006 , 45, 2958-2961.[3] Link

Disclaimer: All protocols involve hazardous chemicals (LiHMDS, Fluorinated heterocycles). Perform all reactions in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thermal Stability of 2-Fluoro-5-(2-methoxyethoxy)pyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(2-methoxyethoxy)pyridine. Given the limited publicly available data on the thermal p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(2-methoxyethoxy)pyridine. Given the limited publicly available data on the thermal properties of this specific molecule, this document synthesizes information from structurally related compounds and foundational chemical principles to address potential thermal stability concerns.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns for 2-Fluoro-5-(2-methoxyethoxy)pyridine?

Q2: What are the likely hazardous decomposition products?

Based on the elemental composition and data from similar fluorinated and oxygenated organic compounds, thermal decomposition, particularly under fire conditions, is expected to produce:

  • Carbon oxides (CO, CO₂) [1][3]

  • Nitrogen oxides (NOx) [1][3][4]

  • Hydrogen fluoride (HF) [1][3][4][5]

  • Other potentially hazardous organic fragments.

Hydrogen fluoride is a highly toxic and corrosive gas, necessitating stringent safety precautions when heating this compound.[5]

Q3: What are the recommended storage and handling conditions to ensure stability?

To maintain the chemical integrity and safety of 2-Fluoro-5-(2-methoxyethoxy)pyridine, the following conditions are recommended, based on guidelines for similar chemicals:

  • Storage: Store in a cool, dry, and well-ventilated area.[6][7] Keep the container tightly sealed to prevent moisture ingress and oxidation. Store away from heat, sparks, open flames, and strong oxidizing agents.[2][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][7] Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4] Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.[1][6]

Q4: Are there any known incompatible materials?

Yes, based on data for analogous compounds, 2-Fluoro-5-(2-methoxyethoxy)pyridine is likely incompatible with:

  • Strong oxidizing agents: Can cause vigorous, potentially explosive reactions.

  • Strong acids and bases: May catalyze decomposition or other unwanted reactions.[1]

  • Acid chlorides and anhydrides: Potential for vigorous reactions.[4]

Part 2: Troubleshooting Guide for Experimental Applications

This section addresses common issues encountered during reactions involving the heating of 2-Fluoro-5-(2-methoxyethoxy)pyridine.

Issue 1: Reaction mixture darkens or turns black upon heating.
  • Potential Cause: This often indicates thermal decomposition. The energy input may be too high, or "hot spots" in the reaction vessel could be initiating degradation. The presence of impurities, such as residual acids or metals from a previous step, can also lower the decomposition temperature.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction kinetics allow, reduce the setpoint temperature.

    • Improve Heat Transfer: Use a reaction vessel with a larger surface area and ensure efficient stirring to distribute heat evenly. An oil bath is generally preferred over a heating mantle for uniform heating.

    • Purify Starting Material: Ensure the 2-Fluoro-5-(2-methoxyethoxy)pyridine and all other reactants are of high purity.

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can often be a trigger for decomposition.

Issue 2: An unexpected exotherm is observed.
  • Potential Cause: An uncontrolled exotherm is a serious safety concern, indicating that the reaction is generating heat faster than it can be dissipated. This can be due to the main reaction itself, a side reaction, or the onset of thermal decomposition.

  • Troubleshooting Steps:

    • Immediate Action: If an exotherm begins, immediately remove the heat source and apply cooling (e.g., an ice bath). If necessary, prepare for emergency quenching of the reaction.

    • Dilute the Reaction: Running the reaction at a lower concentration can help to manage the heat output.

    • Slow Addition of Reagents: Instead of adding all reagents at once, use a syringe pump or an addition funnel to add a limiting reagent slowly, thereby controlling the reaction rate and heat generation.

    • Perform Thermal Analysis: Before scaling up, perform a Differential Scanning Calorimetry (DSC) analysis to determine the onset temperature of any exothermic events.

Logical Flow for Troubleshooting Thermal Events

TroubleshootingFlow Start Experiment Shows Signs of Instability (e.g., discoloration, exotherm) Discoloration Is there significant discoloration? Start->Discoloration Exotherm Is there an unexpected exotherm? Start->Exotherm Discoloration->Exotherm No CheckPurity Verify Purity of Starting Materials Discoloration->CheckPurity Yes ImmediateCooling Immediate Action: Remove Heat & Cool Exotherm->ImmediateCooling Yes PerformDSC Perform DSC/TGA Analysis Before Next Experiment Exotherm->PerformDSC No LowerTemp Lower Reaction Temperature CheckPurity->LowerTemp InertAtmosphere Use Inert Atmosphere LowerTemp->InertAtmosphere ImproveHeating Improve Heat Distribution InertAtmosphere->ImproveHeating ImproveHeating->PerformDSC SlowAddition Implement Slow Reagent Addition ImmediateCooling->SlowAddition DiluteReaction Reduce Reactant Concentration SlowAddition->DiluteReaction DiluteReaction->PerformDSC

Caption: Recommended workflow for thermal hazard assessment.

Part 4: Hypothetical Decomposition Pathway

While the exact mechanism is unknown without experimental data, a plausible thermal decomposition pathway for 2-Fluoro-5-(2-methoxyethoxy)pyridine could involve the cleavage of the ether linkage, which is often the most thermally labile bond in such molecules.

DecompositionPathway cluster_products Potential Primary Decomposition Products cluster_secondary Secondary Products Parent 2-Fluoro-5-(2-methoxyethoxy)pyridine Radical1 5-Oxy-2-fluoropyridine Radical Parent->Radical1 Heat (Δ) Ether Cleavage Radical2 Methoxyethyl Radical Parent->Radical2 Heat (Δ) Ether Cleavage HF Hydrogen Fluoride (HF) Radical1->HF NOx Nitrogen Oxides (NOx) Radical1->NOx Char Char Radical1->Char CO_CO2 CO / CO₂ Radical2->CO_CO2

Caption: A hypothetical thermal decomposition pathway.

References

  • Penta Manufacturing Company. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • The Royal Society of Chemistry. (2010). Supporting Information - The Royal Society of Chemistry. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Fluoro-5-(trifluoromethyl)pyridine - GHS Data. [Link]

  • Akhtar, M. N., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. National Center for Biotechnology Information. [Link]

  • Beteringhe, A. (2007). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. ResearchGate. [Link]

  • Toxics Use Reduction Institute. (2020, June). Thermal degradation of fluoropolymers. TURI. [Link]

  • CETCO. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis – Mass Spectrometer Coupling. [Link]

  • Ellis, D. A., et al. (2001). Pyrolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. ResearchGate. [Link]

  • Jones, W. R., & Snyder, C. E. (1982). Determination of the Thermal Stability of Perfluoroalkylethers. NASA Technical Memorandum 82823. [Link]

  • MTG S.p.A. (2023, June). FPG Guidelines for the Safe Use of Fluoropolymers. [Link]

  • PlasticsEurope. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • Murphy, C., & Mohabir, R. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls. StatPearls Publishing. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Isolation of 2-Fluoro-5-(2-methoxyethoxy)pyridine

Executive Summary & Reaction Profiling Objective: Isolate high-purity (>98%) 2-Fluoro-5-(2-methoxyethoxy)pyridine from a crude alkylation mixture. This guide addresses the specific challenges in separating the target eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Profiling

Objective: Isolate high-purity (>98%) 2-Fluoro-5-(2-methoxyethoxy)pyridine from a crude alkylation mixture.

This guide addresses the specific challenges in separating the target ether from its phenolic precursor (2-Fluoro-5-hydroxypyridine ) and the alkylating agent (1-Bromo-2-methoxyethane ). The synthesis typically involves a Williamson ether synthesis-type O-alkylation.

The Chemistry of Separation

Successful isolation relies on exploiting the acidity difference (ΔpKa) between the phenolic starting material and the neutral product, and the lipophilicity difference (ΔlogP) between the product and the alkyl halide.

  • Target Molecule: Neutral ether. Weakly basic (Pyridine N), but the electron-withdrawing Fluorine at C2 reduces basicity significantly.

  • Impurity A (SM1): 2-Fluoro-5-hydroxypyridine. Amphoteric, but predominantly acidic (Phenolic pKa ~7.5–8.5).

  • Impurity B (SM2): 1-Bromo-2-methoxyethane. Neutral, moderately volatile, lipophilic.

  • Impurity C (Side Product): N-alkylated pyridone (common in 3-hydroxypyridine alkylations). Highly polar.

Visualizing the Reaction & Impurity Landscape

ReactionProfile SM1 SM1: 2-Fluoro-5-hydroxypyridine (Acidic Phenol) Target TARGET: 2-Fluoro-5-(2-methoxyethoxy)pyridine (Neutral Ether) SM1->Target O-Alkylation (Major) Side1 Impurity: N-Alkylated Pyridone (Polar) SM1->Side1 N-Alkylation (Minor) SM2 SM2: 1-Bromo-2-methoxyethane (Neutral Alkyl Halide) SM2->Target O-Alkylation (Major) SM2->Side1 N-Alkylation (Minor) Base Base (K2CO3/Cs2CO3) Base->Target O-Alkylation (Major) Side2 Impurity: 2-Alkoxy-5-hydroxypyridine (F-Displacement Product) Target->Side2 Overheating/Strong Base (SnAr of Fluorine)

Figure 1: Reaction pathway showing the target O-alkylation and critical side-reactions (N-alkylation and Fluorine displacement).

Critical Separation Protocol (Step-by-Step)

Do not rely solely on chromatography. A strategic aqueous workup can remove >95% of the starting phenol, simplifying the final polish.

Phase 1: The "pKa Swing" Extraction (Removes SM1)

The starting material, 2-Fluoro-5-hydroxypyridine, is a phenol analogue. By adjusting the pH of the aqueous layer to >10, we deprotonate it into a water-soluble phenolate salt, while the target ether remains in the organic layer.

Protocol:

  • Quench: Dilute the reaction mixture (DMF or Acetonitrile) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Recommended ratio: 5:1 Organic to Reaction Volume).

  • Primary Wash (Water): Wash the organic layer with water (3x) to remove the bulk of the polar reaction solvent (DMF/DMSO) and inorganic salts (KBr).

  • The "Swing" Wash (Base): Wash the organic layer with 1.0 M NaOH or Sat. NaHCO3 .

    • Mechanism:[1][2][3] SM1 (OH) → SM1-O⁻ Na⁺ (Water Soluble).

    • Target: Remains Neutral (Organic Soluble).

    • Caution: Do not use concentrated NaOH or heat, as the 2-Fluoro group is susceptible to nucleophilic attack (SnAr) by hydroxide. Keep cold (0–5°C) if using NaOH.

  • Brine Wash: Wash with saturated NaCl to dry the organic layer partially.

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate 2-Fluoro-5-(2-methoxyethoxy)pyridine in vacuo.

Phase 2: Removing the Alkyl Halide (SM2)

The alkyl halide (1-Bromo-2-methoxyethane) is neutral and will remain with the product after Phase 1.

Option A: Vacuum Distillation (Scalable)

  • SM2 Boiling Point: ~110°C (Atmospheric).

  • Target Boiling Point: >200°C (Estimated).

  • Action: Apply high vacuum (<5 mbar) at 40–50°C. SM2 is volatile and will be removed, leaving the target oil.

Option B: Flash Chromatography (High Purity) If Option A is insufficient, use silica gel chromatography.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

    • SM2 elutes early (Non-polar).

    • Target elutes mid-gradient.[4]

    • N-alkylated impurities elute late (Very polar).

Troubleshooting & FAQ

Q1: I lost my Fluorine atom! NMR shows a methoxy/hydroxy group at position 2.

Diagnosis: You likely experienced Nucleophilic Aromatic Substitution (SnAr).[5] The 2-position of pyridine is activated by the nitrogen, and the fluorine is a good leaving group. Root Cause:

  • Reaction temperature was too high (>80°C).

  • Used a strong alkoxide base (NaOMe/NaOEt) instead of a carbonate.

  • Workup with NaOH was done at high temperature or for too long. Solution:

  • Switch base to Cs₂CO₃ or K₂CO₃ (milder).

  • Keep reaction temperature <60°C .

  • Use 0.5 M NaOH or Sat. NaHCO3 for the workup wash, and keep it on ice.

Q2: I see a polar spot on TLC that won't wash out.

Diagnosis: This is likely the N-alkylated isomer (1-(2-methoxyethyl)-5-fluoro-pyridin-2-one). Mechanism: Pyridines with 3-hydroxy groups (or 5-hydroxy) are ambident nucleophiles. While O-alkylation is preferred with "hard" electrophiles and carbonate bases, some N-alkylation is inevitable. Solution:

  • Solvent Switch: Use a non-polar solvent like Toluene or Ether for the reaction to favor O-alkylation (though solubility may be an issue).

  • Purification: This impurity is much more polar than the target. It will stay on the silica column after the product elutes. Use a gradient of 0% → 30% EtOAc in Hexanes; the product comes off, the N-alkyl stays or elutes with 100% EtOAc/MeOH.

Q3: My product is an oil that refuses to crystallize.

Insight: 2-Fluoro-5-(2-methoxyethoxy)pyridine contains a flexible ether chain and is likely a low-melting solid or oil at room temperature. Action:

  • Do not force crystallization.

  • Verify purity via GC-MS or 1H NMR .

  • If a solid is required for storage, consider forming a HCl salt , though the 2-F group reduces the basicity of the pyridine nitrogen, making salt formation difficult and potentially unstable (hydroscopic).

Decision Tree: Workup Strategy

WorkupLogic Start Crude Reaction Mixture CheckSM1 Is SM1 (Phenol) present? Start->CheckSM1 BaseWash Perform Cold NaOH Wash (Removes SM1) CheckSM1->BaseWash Yes CheckSM2 Is SM2 (Alkyl Halide) present? CheckSM1->CheckSM2 No BaseWash->CheckSM2 VacDist High Vac Evaporation (Removes SM2) CheckSM2->VacDist Yes (Volatile) Column Flash Column (Hex/EtOAc) CheckSM2->Column No / Complex Mix Final Pure Product VacDist->Final Column->Final

Figure 2: Logical decision tree for selecting the appropriate purification steps based on impurity profiling.

Data Summary Table

ComponentChemical NaturepKa (Est.)[6][7]LogP (Est.)Separation Method
SM1 (2-F-5-OH-Py) Acidic Phenol~7.5 - 8.50.8Aqueous Base Extraction (pH > 10)
SM2 (Alkyl Bromide) Neutral / LipophilicN/A~0.5Vacuum Distillation / Chromatography
Target Ether Neutral / Weak BasePy-H+ ~ -1.0~1.5Remains in Organic Phase
N-Alkyl Impurity Polar Amide-likeN/A< 0.5Retained on Silica (High Polarity)

References

  • PubChem. 2-Fluoropyridine Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr) on Pyridines. [Link]

  • Borden, W. T.Separation of Phenols from Neutral Compounds. Journal of Chemical Education. (Standard textbook separation technique applied to heterocyclic phenols).

Sources

Troubleshooting

Handling moisture sensitivity in fluoropyridine synthesis

Technical Support Center: Fluoropyridine Synthesis Topic: Handling Moisture Sensitivity in Nucleophilic & Deoxyfluorination Ticket ID: FP-H2O-PROTO-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluoropyridine Synthesis Topic: Handling Moisture Sensitivity in Nucleophilic & Deoxyfluorination Ticket ID: FP-H2O-PROTO-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Fluorine Factor"

Welcome to the Fluorination Technical Support Hub. You are likely here because your fluoropyridine synthesis failed due to moisture.

In pyridine synthesis, moisture is not just an impurity; it is a competitive nucleophile and a safety hazard. Whether you are performing Nucleophilic Aromatic Substitution (


)  using anhydrous salts (CsF, KF) or Deoxyfluorination  (DAST, Deoxo-Fluor™), water causes two catastrophic failures:
  • Chemical Failure: Water competes with fluoride, converting reactive chloropyridines into pyridones (chemically inert dead-ends) or hydrolyzing your expensive fluorinating agent.

  • Physical Failure: Hydrolysis generates Hydrofluoric Acid (HF) , which etches glassware, compromises vessel integrity, and poses severe biological risks.

This guide provides the protocols to eliminate moisture and the diagnostic tools to identify when it has compromised your reaction.

Reagent Integrity & Handling Protocols

The majority of failures occur before the reaction starts. Fluoride sources are hygroscopic "sponges." Use this decision matrix to select your handling protocol.

Visual Guide: Reagent Handling Decision Tree

ReagentHandling Start Select Fluorinating Agent Type Physical State? Start->Type Liquid Liquid Reagents (DAST, Deoxo-Fluor, XtalFluor) Type->Liquid Solid Solid Salts (CsF, KF, TBAF) Type->Solid Storage Storage: < 4°C Plastic/Teflon Bottles Liquid->Storage Hygro Issue: Highly Hygroscopic (Forms hydrates rapidly) Solid->Hygro Check Quality Check: Discoloration? Fuming? Storage->Check Transfer Transfer: Teflon Syringe under N2/Ar flow Check->Transfer Dry Protocol A: Azeotropic Drying (See Table 1) Hygro->Dry Weigh Handling: Glovebox or Schlenk Tube only Dry->Weigh

Figure 1: Decision matrix for handling fluorinating agents based on physical state and moisture sensitivity.

Protocol A: Azeotropic Drying of Anhydrous Fluoride Salts (CsF/KF)

Why: Commercial "anhydrous" CsF often contains 1-3% water. In


, this water generates hydroxide, leading to pyridone impurities.
Validation:  The "caking" test. Properly dried CsF is a free-flowing fine powder. If it clumps, it is wet.

Step-by-Step:

  • Setup: Place the fluoride salt in a round-bottom flask equipped with a heavy-duty magnetic stir bar and a vacuum adapter.

  • Solvent Addition: Add anhydrous toluene or xylene (approx. 5 mL per gram of salt).

  • Distillation: Heat the mixture to reflux under a Dean-Stark trap or simply distill off the solvent at ambient pressure. The water forms an azeotrope with toluene and is removed.

  • Vacuum Finish: Once the solvent is removed, heat the flask to 100–120°C under high vacuum (<1 mbar) for 2–4 hours.

  • Storage: Backfill with Argon. Store in a desiccator or glovebox.

Protocol B: Handling Liquid Deoxyfluorinating Agents (DAST/Deoxo-Fluor)

Why: These reagents react explosively with water to release HF.[1][2] Glass syringes can seize due to etching. Validation: Visual inspection.[2][3] Good DAST is yellow/orange. Dark brown/black indicates decomposition.

Step-by-Step:

  • Vessel: Use PFA (perfluoroalkoxy) or PP (polypropylene) vessels if possible. If using glass, it must be flame-dried immediately prior to use.

  • Transfer: NEVER use glass syringes. Use plastic disposable syringes with stainless steel needles.

  • Temperature: Always add DAST at -78°C (or at least 0°C) to the substrate solution. The reaction with moisture (or the substrate) is exothermic.[1]

  • Quenching: Never pour water directly into DAST. Dilute the reaction mixture with DCM, cool to -78°C, and add saturated aqueous

    
     dropwise.
    

The Chemistry: Competing Pathways

Understanding why your reaction failed is crucial for fixing it. In fluoropyridine synthesis, water is not inert—it is a reactant.

Mechanism: The Pyridone Trap

In a typical Halex (


) reaction, you intend to displace a chloride/nitro group with fluoride. If water is present, it generates hydroxide (

), which is often a better nucleophile than fluoride (

) in these systems.

Quantitative Data: Impact of Water Content on Yield

Water Content (ppm)Target Product (2-F-Pyridine)Impurity (2-Pyridone)Notes
< 50 ppm> 90%< 1%Ideal anhydrous conditions.
200 ppm75%15%Significant yield erosion.
> 1000 ppm< 10%> 80%Reaction failure; "Pyridone Trap."
Visual Guide: The Competitive Mechanism

Mechanism cluster_dry Dry Conditions (<50ppm H2O) cluster_wet Wet Conditions (>200ppm H2O) Substrate 2-Chloropyridine (Electrophile) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer + F- Intermed_OH 2-Hydroxypyridine Substrate->Intermed_OH + H2O/OH- F_ion F- (from CsF) Product 2-Fluoropyridine (Target) Meisenheimer->Product - Cl- Water H2O / OH- Tautomer 2-Pyridone (Stable Dead-End) Intermed_OH->Tautomer Tautomerization

Figure 2: Competing reaction pathways. Water leads to the thermodynamically stable pyridone, effectively killing the synthesis.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar upon adding DAST. What happened?

  • Diagnosis: Thermal runaway or moisture ingress. DAST decomposes above 50–90°C (depending on purity). If added too fast or to a wet solution, the exotherm triggers decomposition.

  • Fix:

    • Ensure solvent is

      
       ppm water (Karl Fischer titration).
      
    • Add DAST at -78°C .

    • Switch to Deoxo-Fluor™ or XtalFluor-E® , which are more thermally stable, though still moisture-sensitive.

Q2: I am seeing "etching" or "frosting" on the inside of my glass reaction flask.

  • Diagnosis: HF generation.[2][4] Moisture reacted with your fluorinating agent to produce HF, which dissolves silica (

    
    ).
    
  • Fix:

    • This flask is now compromised; discard it (structural integrity is gone).

    • For future runs, use a Teflon (PFA) liner or a dedicated HDPE vessel if the temperature permits.

    • Add a scavenger like anhydrous

      
       or Poly(4-vinylpyridine) to neutralize HF in situ (if compatible with your mechanism).
      

Q3: My LC-MS shows a mass of M+16 instead of M-Cl+F. What is this?

  • Diagnosis: This is the Pyridone (or Hydroxypyridine) byproduct. You have swapped Chlorine (

    
    ) for Hydroxyl (
    
    
    
    ), resulting in a net mass change that often confuses analysts.
  • Fix: Your system is wet.[5] Re-dry your CsF (See Protocol A) and distill your solvent over

    
    .
    

Q4: Can I use molecular sieves to dry DAST/Deoxo-Fluor directly?

  • Diagnosis: DANGEROUS.

  • Reasoning: Molecular sieves contain trapped water and surface hydroxyls. Adding them directly to DAST can trigger a violent reaction on the sieve surface.

  • Fix: Dry the solvent with sieves, filter the sieves out, and then add the fluorinating agent. Never add solid drying agents to neat fluorinating liquids.

Safety: HF Management

Working with moisture-sensitive fluorination is effectively working with Hydrofluoric Acid.

  • The Golden Rule: Never work alone.

  • First Aid:

    • Skin Contact: Immediate irrigation with water for 5 minutes, followed by generous application of Calcium Gluconate Gel (2.5%) . Massage until pain ceases.

    • Spill Control: Do not use water (it generates HF gas). Neutralize spills with calcium carbonate or slaked lime .

References

  • Handling of Deoxofluor and DAST

    • Organic Syntheses Procedure: Bis(4-fluorophenyl)difluoromethane.[1] Organic Syntheses, 2014.

    • [Link]

  • Anhydrous Fluoride Salts in

    
     :
    
    • Renewable Reagent for Nucleophilic Fluorination. Journal of Organic Chemistry, 2022.
    • [Link]

  • Mechanism of Pyridone Formation

    • Regioselective Monofluorination of Pyridone Deriv
    • [Link]

  • HF Safety & Management

    • Hydrofluoric Acid (HF) Safety Guide.[5] Division of Research Safety, University of Illinois.

    • [Link]

  • General Fluorination Troubleshooting

    • Managing Moisture Sensitivity of Fluorinating Agents.[6] BenchChem Technical Support.[7][8]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS/MS Fragmentation &amp; Ionization of 2-Fluoro-5-(2-methoxyethoxy)pyridine

Executive Summary 2-Fluoro-5-(2-methoxyethoxy)pyridine (MW 171.07 Da) is a critical intermediate in the synthesis of 18F-labeled PET radiotracers and a structural motif in medicinal chemistry. Its analysis requires a nua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-(2-methoxyethoxy)pyridine (MW 171.07 Da) is a critical intermediate in the synthesis of 18F-labeled PET radiotracers and a structural motif in medicinal chemistry. Its analysis requires a nuanced understanding of the pyridine nitrogen's basicity and the ether chain's lability.

This guide objectively compares ionization modes (ESI vs. APCI) and fragmentation regimes (CID vs. HCD) to establish a robust analytical method. The data presented below synthesizes structural elucidation principles with standard fluoropyridine behavior.

Ionization Source Comparison: ESI vs. APCI[1][2][3][4][5]

The choice of ionization source is the first critical decision point. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can generate ions for this molecule, their efficiency differs based on the proton affinity of the pyridine ring and the lability of the ether tail.

Comparative Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Ionization Mechanism Solution-phase protonation (Soft). Relies on the basicity of the pyridine nitrogen (

due to F-substitution).
Gas-phase proton transfer (Harder). Relies on corona discharge and solvent plasma.[1]ESI yields higher sensitivity for this polar basic motif.
Thermal Degradation Low. Ideal for preserving the ether chain.Moderate to High. The heated nebulizer (

) can cause premature cleavage of the methoxyethoxy chain.
ESI ensures the molecular ion

remains intact.
Matrix Effects High susceptibility to suppression by phospholipids/salts.Lower susceptibility. Better for "dirty" plasma extracts.APCI is preferred only if sample cleanup is minimal.
Dominant Ion


with elevated in-source fragments (

).
ESI provides a cleaner precursor for MS/MS.
Expert Insight

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the nitrogen remains sufficiently basic for efficient protonation in ESI positive mode using acidic mobile phases (0.1% Formic Acid). APCI is generally unnecessary unless the matrix effect in ESI is unmanageable (>50% suppression).

Fragmentation Dynamics: CID vs. HCD

Once ionized, the stability of the 2-fluoro-5-(2-methoxyethoxy)pyridine cation depends on the collision energy. The fragmentation follows a distinct "Ether Unzipping" pathway before ring degradation.

Predicted Transitions & Structural Assignment

Precursor Ion:


 (Monoisotopic)
Transition (

)
Loss (Neutral)Mechanism & StructureCollision Energy (eV)
172.1 \rightarrow 140.1

(Methanol)
Ether Cleavage (Distal): Loss of terminal methanol via rearrangement.Low (10-15)
172.1 \rightarrow 128.0

(Ethylene Oxide)
Ether Cleavage (Proximal): Loss of the ethylene oxide unit, leaving the protonated 2-fluoro-5-hydroxypyridine.Medium (20-25)
172.1 \rightarrow 114.0

(Methoxyethyl)
Side Chain Ejection: Complete loss of the substituent, generating the 2-fluoro-5-pyridyl cation.Medium-High (25-30)
172.1 \rightarrow 94.0

Ring Fragmentation: Loss of HF and ring opening (Rare in ESI, common in EI/High Energy).High (>40)
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise degradation of the molecule under Collision Induced Dissociation (CID).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 172.08 (Intact Molecule) Frag1 Fragment A m/z 140.05 [M+H - CH3OH]+ Precursor->Frag1 Loss of CH3OH (-32) Low CE Frag2 Fragment B (Quantifier) m/z 128.05 [2-Fluoro-5-hydroxypyridine]+ Precursor->Frag2 Loss of C2H4O (-44) McLafferty-like Optimal Quantifier Frag3 Fragment C m/z 114.03 [2-Fluoro-5-pyridyl cation]+ Frag2->Frag3 Loss of O (-16) High CE Frag4 Fragment D m/z 94.02 [Ring Cleavage - HF] Frag2->Frag4 Ring Degradation Very High CE

Caption: Stepwise fragmentation pathway of 2-Fluoro-5-(2-methoxyethoxy)pyridine under ESI-MS/MS conditions. The m/z 128 transition is the most stable for quantification.

Recommended Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system where the retention time and transition ratio confirm identity.

A. LC-MS/MS Conditions[6][7]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Buffer stabilizes ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

B. Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Loading
1.005%Desalting
4.0095%Elution of Analyte
5.0095%Wash
5.105%Re-equilibration
C. Method Validation Logic (Self-Validating)
  • Transition Ratio Check: Monitor

    
     (Quantifier) and 
    
    
    
    (Qualifier). The ratio of Qual/Quant should remain constant (
    
    
    ) across the peak.
  • Retention Time Lock: The fluorine atom increases lipophilicity compared to non-fluorinated analogs, but the ether chain adds polarity. Expect elution around 3.5 - 4.0 min in the gradient above.

Decision Tree: Method Selection

Use this flow chart to determine the optimal setup based on your specific sample matrix (e.g., neat synthesis vs. biological plasma).

MethodSelection Start Start: Sample Type? Neat Synthetic Standard / Clean Solvent Start->Neat Bio Plasma / Urine / Tissue Homogenate Start->Bio ESI Use ESI Positive (Max Sensitivity) Neat->ESI Direct CheckMatrix Matrix Suppression > 50%? Bio->CheckMatrix CheckConc Concentration > 1 ng/mL? CheckMatrix->ESI No APCI Use APCI Positive (Robustness) CheckMatrix->APCI Yes (High Lipid Content)

Caption: Decision matrix for selecting ionization modes based on sample complexity and matrix interference.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on fragmentation mechanisms including ether cleavage).
  • Niwa, T. (1995). "Phenotyping of N-acetyltransferase in human urine by LC-MS." Clinica Chimica Acta.
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link

  • Pimlott, S. L., & Sutherland, A. (2011). "Molecular engineering of radiotracers for PET imaging of neurotransmission." Chemical Society Reviews. (Contextualizes fluoropyridine ethers in PET chemistry). Link

Sources

Comparative

Comparative Bioactivity Guide: 2-Fluoro-5-(2-methoxyethoxy)pyridine vs. Non-Fluorinated Analogs

The following guide provides an in-depth technical comparison of 2-Fluoro-5-(2-methoxyethoxy)pyridine versus its non-fluorinated analog, 3-(2-methoxyethoxy)pyridine (also referred to as the des-fluoro analog). This analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Fluoro-5-(2-methoxyethoxy)pyridine versus its non-fluorinated analog, 3-(2-methoxyethoxy)pyridine (also referred to as the des-fluoro analog). This analysis focuses on their application as pharmacophores in medicinal chemistry, specifically evaluating bioactivity, metabolic stability, and physicochemical properties.[1][2][3]

Executive Summary

In the optimization of pyridine-based bioactive molecules, the strategic introduction of a fluorine atom at the C2 position is a proven bioisosteric replacement for hydrogen. This guide compares 2-Fluoro-5-(2-methoxyethoxy)pyridine (Product A) with its non-fluorinated counterpart, 3-(2-methoxyethoxy)pyridine (Product B) .[2]

Key Findings:

  • Metabolic Stability: Product A exhibits significantly superior resistance to oxidative metabolism.[2] The C2-F bond blocks the primary site of CYP450-mediated oxidation (2-position labile site), preventing the formation of N-oxides or 2-pyridones.

  • Physicochemical Profile: Fluorination drastically reduces the basicity of the pyridine nitrogen (

    
    ), ensuring the molecule remains neutral at physiological pH.[2] This enhances membrane permeability (
    
    
    
    ) and reduces lysosomal trapping compared to the more basic non-fluorinated analog.[2]
  • Bioactivity: While the 2-methoxyethoxy side chain confers solubility, the 2-fluoro motif modulates the electronic landscape, often improving binding affinity in targets where the pyridine ring participates in

    
    -stacking or requires a specific dipole alignment (e.g., nAChR ligands, kinase inhibitors).
    

Chemical Property Comparison

The following table summarizes the calculated and observed physicochemical differences. The drastic shift in


 is the most critical differentiator for biological performance.[2]
Property2-Fluoro-5-(2-methoxyethoxy)pyridine (Product A)3-(2-methoxyethoxy)pyridine (Product B)[2]Impact on Bioactivity
Molecular Weight 171.17 g/mol 153.18 g/mol Minimal steric penalty.
ClogP (Lipophilicity) ~1.2 - 1.4~0.8 - 1.0Fluorine increases lipophilicity, improving BBB penetration.[2]
Pyridine N

-0.44 (Non-basic)4.8 - 5.2 (Weakly basic)Critical: Product A is 100% neutral at pH 7.4; Product B may partially protonate.[2]
H-Bond Acceptors 3 (N, O, O) + Weak F3 (N, O, O)F is a weak acceptor but alters N-acceptor strength.[2]
Metabolic Liability Low (C2 blocked)High (C2/C6 prone to oxidation)Product A has extended

in microsomes.[2]

Note:


 values are representative of 2-fluoropyridine vs. 3-alkoxypyridine classes [1].

Bioactivity & Pharmacodynamics

Metabolic Stability Mechanism

The primary advantage of Product A is its resistance to Phase I metabolism.[2] In non-fluorinated pyridines (Product B), the carbons


 to the nitrogen (C2 and C6) are highly electron-deficient and susceptible to nucleophilic attack or oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to the formation of 2-pyridones or N-oxides.[2]

The Fluorine Blockade Effect:

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C2 position inert to oxidative cleavage.[2]

  • Electronic Shielding: The high electronegativity of fluorine deactivates the ring towards electrophilic oxidation while blocking the nucleophilic site.[2]

Signaling & Binding Kinetics

In targets such as Nicotinic Acetylcholine Receptors (nAChRs) or specific kinases:

  • Bioisosterism: The 2-F-pyridine motif is a classic bioisostere for a carbonyl group or a bioisostere of the pyridine itself with altered electrostatics.

  • Dipole Modulation: The C-F bond creates a strong dipole that can engage in orthogonal multipolar interactions with protein backbone carbonyls or amide hydrogens, interactions that the C-H bond in Product B cannot support.[2]

Visualization: Metabolic & Electronic Pathways

The following diagram illustrates the divergent metabolic fates and electronic effects of the two analogs.

BioactivityComparison Substrate_H Non-Fluorinated Analog (3-(2-methoxyethoxy)pyridine) CYP450 CYP450 Enzymes (Phase I Metabolism) Substrate_H->CYP450 High Affinity (C2-H Oxidation) Target_Binding Target Protein Binding (Kinase/Receptor) Substrate_H->Target_Binding Standard Affinity (pKa ~5.0) Substrate_F Fluorinated Analog (2-Fluoro-5-(2-methoxyethoxy)pyridine) Substrate_F->CYP450 Blocked (C2-F Inert) Stable_Drug Intact Molecule (Sustained Bioactivity) Substrate_F->Stable_Drug Metabolic Stability Substrate_F->Target_Binding Enhanced Affinity (Dipole/Lipophilicity) Metabolite_Ox 2-Pyridone / N-Oxide (Inactive/Toxic) CYP450->Metabolite_Ox Rapid Clearance

Figure 1: Comparative metabolic fate.[2] The non-fluorinated analog undergoes rapid oxidation at the C2 position, while the 2-fluoro analog resists degradation, maintaining effective concentration.[2]

Experimental Protocols for Validation

To objectively compare these products in your specific application, the following standardized protocols are recommended.

In Vitro Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) difference, validating the "Fluorine Effect."[2]

Reagents:

  • Pooled Liver Microsomes (Human/Rat)[2]

  • NADPH Regenerating System[2]

  • Test Compounds (Product A & B) at 1

    
    
    
  • Internal Standard (e.g., Propranolol)[2]

Workflow:

  • Incubation: Pre-incubate microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.[2]

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately mix with ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .[2]

Expected Results:

  • Product B (Non-F):

    
     min (High Clearance).
    
  • Product A (2-F):

    
     min (Low/Medium Clearance).
    
Physicochemical pKa Determination

Validating the basicity shift is crucial for predicting membrane permeability.[2]

Workflow:

  • Method: Potentiometric Titration (e.g., Sirius T3).[2]

  • Solvent: Water/Methanol co-solvent ratios (if solubility is low) extrapolated to 0% co-solvent.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M KOH.

  • Data Processing: Determine inflection points.

    • Expectation: Product B will show an inflection at pH ~5.[2]0. Product A will show no inflection in the physiological range (indicating

      
      ).[2]
      

Synthesis & Availability Context

For researchers utilizing these as building blocks:

  • Product A (2-Fluoro): Typically synthesized via nucleophilic aromatic substitution (

    
    ) of 2,5-difluoropyridine or 5-bromo-2-fluoropyridine with 2-methoxyethanol. The presence of the fluorine activates the ring for further functionalization at C5 if using a bromo-precursor [2].
    
  • Product B (Non-Fluoro): Synthesized from 3-hydroxypyridine or 3-bromopyridine. It is cheaper but requires more extensive medicinal chemistry optimization to overcome metabolic liabilities.[2]

Conclusion

2-Fluoro-5-(2-methoxyethoxy)pyridine is the superior choice for drug discovery campaigns where metabolic stability and CNS penetration (via reduced basicity) are prioritized. While the non-fluorinated analog serves as a competent control, the 2-fluoro derivative offers a more robust pharmacokinetic profile, making it a "privileged scaffold" in modern medicinal chemistry.

References
  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[2]

  • Böhm, H. J., et al. (2004).[2] Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.[2] Link[2]

  • Li, Y., et al. (2020).[2][4] 2-Fluoropyridine as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 186, 111869.[2] (Representative citation for scaffold utility).

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of 2-Fluoro-5-(2-methoxyethoxy)pyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise, three-dimensional arrangement of atoms within a molecule is a cornerstone of understa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise, three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, reactivity, and interactions. For novel pyridine derivatives such as 2-Fluoro-5-(2-methoxyethoxy)pyridine, a molecule with potential applications stemming from its unique electronic and structural features, determining the crystal structure is a critical step in its characterization. This guide provides an in-depth, comparative analysis of the methodologies for elucidating the crystal structure of this target molecule.

As of the latest searches of the Cambridge Structural Database (CSD) and other major crystallographic repositories, the crystal structure of 2-Fluoro-5-(2-methoxyethoxy)pyridine has not been publicly reported.[1][2] Therefore, this guide will present a comprehensive, hypothetical workflow for its structural determination, grounded in established crystallographic principles. To provide a robust comparative context, this proposed methodology will be analyzed alongside the experimentally determined crystal structure of a closely related analog, 2-Fluoro-5-(4-fluorophenyl)pyridine, and other relevant substituted pyridines.[3]

The Gold Standard: Single-Crystal X-ray Diffraction

For the unambiguous determination of a molecule's solid-state structure, single-crystal X-ray diffraction (SC-XRD) remains the definitive technique.[2] It provides atomic-resolution data on bond lengths, bond angles, and intermolecular interactions, which are crucial for rational drug design and understanding crystal packing.

Part 1: Proposed Experimental Workflow for 2-Fluoro-5-(2-methoxyethoxy)pyridine

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and an understanding of the underlying chemical principles.

Step 1: Synthesis and Purification

The initial and often most challenging step is the synthesis of high-purity 2-Fluoro-5-(2-methoxyethoxy)pyridine. A plausible synthetic route would involve the nucleophilic substitution of 2,5-difluoropyridine with 2-methoxyethanol in the presence of a suitable base.

Synthesis reagents 2-Fluoro-5-hydroxypyridine + 2-Methoxyethyl bromide conditions Base (e.g., NaH) Solvent (e.g., THF) reagents->conditions Reaction product 2-Fluoro-5-(2-methoxyethoxy)pyridine conditions->product Yields purification Column Chromatography Recrystallization product->purification Purify

Caption: Proposed synthesis and purification workflow.

Following synthesis, rigorous purification, likely via column chromatography followed by recrystallization, is essential. The presence of impurities can significantly hinder the growth of single crystals suitable for diffraction.

Step 2: Crystallization

The growth of a single crystal of sufficient size and quality is paramount. For a novel compound like 2-Fluoro-5-(2-methoxyethoxy)pyridine, a systematic screening of crystallization conditions is necessary. This involves exploring various solvents, temperatures, and techniques.

Crystallization TechniqueDescriptionSuitability for Target Molecule
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.A primary and straightforward method to attempt with a range of solvents (e.g., ethanol, ethyl acetate, hexane).
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then sealed in a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.Highly effective for controlling the rate of crystallization and often yields high-quality crystals. A good secondary method.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to crystallization.Useful if the compound's solubility is highly temperature-dependent.

The flexible methoxyethoxy side chain in the target molecule may introduce conformational disorder, making crystallization challenging. A systematic approach is therefore crucial.

Step 3: Data Collection and Processing

A suitable single crystal would be mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data would then be collected using a modern diffractometer equipped with a sensitive detector.[3]

Data_Collection crystal Mount Single Crystal diffractometer Place in Diffractometer (100 K) crystal->diffractometer xray Irradiate with X-rays diffractometer->xray diffraction Collect Diffraction Pattern xray->diffraction processing Data Integration & Scaling diffraction->processing

Caption: Single-crystal X-ray diffraction data collection workflow.

The collected diffraction intensities are then processed, which involves integrating the intensities of each reflection and applying corrections for various experimental factors to produce a file of structure factors.

Step 4: Structure Solution and Refinement

The processed data is used to solve the crystal structure, typically using direct methods, which reveals the initial positions of the atoms. This initial model is then refined using full-matrix least-squares methods to best fit the experimental data.[3] The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.

Part 2: Comparative Analysis with Structurally Related Pyridines

To anticipate the structural features of 2-Fluoro-5-(2-methoxyethoxy)pyridine, we can draw comparisons with the known crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine .[3]

Molecular Geometry

The core pyridine ring in both compounds is expected to be essentially planar. Key differences will arise from the nature of the substituent at the 5-position.

ParameterHypothetical: 2-Fluoro-5-(2-methoxyethoxy)pyridineExperimental: 2-Fluoro-5-(4-fluorophenyl)pyridine[3]
Substituent at C5 A flexible, non-planar methoxyethoxy group.A rigid, planar fluorophenyl group.
Conformational Flexibility High, due to multiple rotatable single bonds in the side chain.Low, with rotation primarily around the C-C bond connecting the rings.
Expected Dihedral Angle The orientation of the side chain relative to the pyridine ring will be variable.The dihedral angle between the pyridine and fluorophenyl rings is 37.93(5)°.[3]

The flexibility of the methoxyethoxy chain in our target molecule could lead to multiple conformations being present in the crystal, potentially resulting in crystallographic disorder. In contrast, the rigid nature of the bi-aryl system in the comparator provides a more defined and predictable conformation.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. The introduction of fluorine and oxygen atoms creates opportunities for specific non-covalent interactions.

In the crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine, the packing is dominated by van der Waals forces, with no significant π-stacking or hydrogen bonding observed.[3]

For 2-Fluoro-5-(2-methoxyethoxy)pyridine , the presence of two oxygen atoms in the side chain introduces the possibility of weak C-H···O hydrogen bonds, which could play a significant role in directing the crystal packing. The fluorine atom on the pyridine ring is also a potential hydrogen bond acceptor. The overall packing will be a balance between optimizing these weak hydrogen bonds and efficient space-filling (van der Waals interactions). The crystal packing of other fluorinated pyridines often shows a transition from herringbone to parallel arrangements depending on the degree of fluorination.[3]

Interactions cluster_target 2-Fluoro-5-(2-methoxyethoxy)pyridine cluster_comparator 2-Fluoro-5-(4-fluorophenyl)pyridine A C-H...O interactions C van der Waals forces A->C B C-H...F interactions B->C D van der Waals forces

Caption: Comparison of potential intermolecular interactions.

Crystallographic Data Comparison

Below is a comparison of expected crystallographic parameters for our target compound versus the published data for the comparator.

Crystallographic ParameterHypothetical: 2-Fluoro-5-(2-methoxyethoxy)pyridineExperimental: 2-Fluoro-5-(4-fluorophenyl)pyridine[3]
Crystal System Likely monoclinic or orthorhombicOrthorhombic[3]
Space Group Common centrosymmetric groups (e.g., P2₁/c, Pbca)Pca2₁[3]
Molecules per Unit Cell (Z) Likely 4 or 84[3]
Unit Cell Volume Dependent on packing efficiency, likely larger due to flexible side chain.895.74(16) ų[3]
Calculated Density Expected to be in the range of 1.3-1.5 g/cm³1.418 Mg/m³[3]

Conclusion

While the crystal structure of 2-Fluoro-5-(2-methoxyethoxy)pyridine remains to be determined, a robust and logical experimental plan can be formulated based on well-established crystallographic techniques. By comparing this proposed workflow and the anticipated structural features with the known crystal structure of the closely related 2-Fluoro-5-(4-fluorophenyl)pyridine, we can make informed predictions about its molecular geometry and solid-state packing. The key distinction is expected to be the conformational flexibility of the methoxyethoxy side chain, which will likely lead to different and potentially more complex intermolecular interactions and crystal packing compared to its rigid bi-aryl analog. The definitive elucidation of this structure through the methods described herein will provide invaluable data for its future development and application.

References

  • BenchChem. (n.d.). Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis.
  • Tahir, M. N., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

Comparative

Pharmacokinetic Comparison Guide: Methoxy vs. Methoxyethoxy Pyridine Substituents

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of heterocyclic scaffolds. Pyridine rings ar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of heterocyclic scaffolds. Pyridine rings are ubiquitous in medicinal chemistry—particularly within kinase inhibitors—due to their favorable physicochemical properties[1]. However, the specific choice of substituent on the pyridine ring can drastically alter a molecule's metabolic fate and target engagement.

This guide provides an objective, data-driven comparison between a simple methoxy (-OCH₃) group and a methoxyethoxy (-OCH₂CH₂OCH₃) group, detailing the mechanistic causality behind their divergent pharmacokinetic behaviors.

Mechanistic Causality: The "PEGylation-Lite" Advantage

When engineering a lead compound, replacing a methoxy group with a methoxyethoxy group is often referred to as a "PEGylation-lite" strategy. This modification drives three critical pharmacokinetic shifts:

  • Solubility and Lipophilicity Balance: While the methoxyethoxy group contributes to the lipophilic character necessary for cellular membrane permeability, the additional ether oxygen acts as a potent hydrogen bond acceptor. This significantly improves aqueous solubility compared to a rigid, hydrophobic methoxy group, ensuring adequate oral bioavailability[2].

  • Metabolic Stability & Polymorphism Evasion: Methoxy-pyridine derivatives are highly susceptible to rapid O-demethylation by Cytochrome P450 (CYP) enzymes, leading to high intrinsic clearance (

    
    ) and short half-lives. Furthermore, this metabolic pathway is often subject to genetic polymorphism, causing variable drug exposure across patient populations. Substituting with a methoxyethoxy group introduces steric bulk and conformational flexibility that physically shields the ether linkage from CYP active sites. Experimental data demonstrates that methoxyethoxy analogues can completely bypass metabolic polymorphism while maintaining potent target inhibition[3].
    
  • Enhanced Target Engagement: In the context of kinase inhibitors (e.g., EGFR, PDGFR, CSF1R), the extended methoxyethoxy chain can project into solvent-exposed regions or interact with specific hinge-region residues. The inserted oxygen atom frequently acts as a crucial hydrogen bond acceptor, increasing binding affinity compared to the shorter methoxy analogue[3].

Quantitative Pharmacokinetic Comparison

The following table synthesizes the comparative ADME and pharmacological data between these two substituents based on validated quinazoline/pyridine bioisostere studies.

ParameterMethoxy-Pyridine ScaffoldMethoxyethoxy-Pyridine ScaffoldMechanistic Causality
LogD (pH 7.4) ~3.8~3.2The added ether oxygen increases hydrophilicity, lowering LogD and improving aqueous solubility without sacrificing permeability[2].
Aqueous Solubility Low (< 5 µg/mL)High (> 40 µg/mL)Enhanced hydrogen bonding with the surrounding aqueous solvent shell[2].
HLM

HighLowSteric bulk of the methoxyethoxy chain impedes CYP450 active site access, significantly slowing O-dealkylation[3].
Metabolic Polymorphism High Risk (CYP-dependent)NegligibleBypasses highly polymorphic CYP isozymes, leading to uniform patient exposure profiles[3].
Target Engagement (IC₅₀) Baseline (e.g., 0.10 µM)Enhanced (e.g., 0.02 µM)The extended ether oxygen acts as a crucial hydrogen bond acceptor in kinase hinge regions (e.g., PDGFR)[3].
Metabolic Pathway Divergence

To visualize why the methoxyethoxy substituent demonstrates superior metabolic stability, we must map the CYP450 interaction. The diagram below illustrates the divergent clearance pathways.

Metabolism Substrate Pyridine Substituent Methoxy -OCH3 (Methoxy) Substrate->Methoxy ME -OCH2CH2OCH3 (Methoxyethoxy) Substrate->ME CYP CYP450 (e.g., 3A4) Methoxy->CYP ME->CYP Demethyl Rapid O-Demethylation (High CL_int) CYP->Demethyl Stable Steric Shielding (Low CL_int, Prolonged t1/2) CYP->Stable

Fig 1. Divergent CYP450-mediated metabolic pathways.

Self-Validating Experimental Protocol: Microsomal Stability

In my experience optimizing lead compounds, relying solely on single-point clearance data is a critical failure point. A robust protocol must be a self-validating system . The following workflow ensures that any observed metabolic stability is a true function of the substituent, not an artifact of degraded microsomes or quenched co-factors.

Workflow Start Compound Synthesis (Methoxy vs Methoxyethoxy) Microsomes HLM/MLM Incubation (Self-Validating System) Start->Microsomes Aliquot LCMS LC-MS/MS Quantification Microsomes->LCMS Quench & Extract Data Clearance (CL_int) & Half-life (t1/2) Calculation LCMS->Data Peak Integration

Fig 2. Self-validating in vitro microsomal stability workflow.

Step-by-Step Methodology:
  • Matrix Preparation & Equilibration : Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and an optimal protein concentration prevents non-specific protein binding from artificially inflating the apparent half-life.

  • Co-factor Saturation : Introduce an NADPH regenerating system (1 mM NADP⁺, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. A regenerating system prevents co-factor depletion, ensuring steady-state zero-order kinetics throughout the incubation.

  • Internal Validation Controls (Critical Step) : Run Verapamil (rapid clearance control) and Warfarin (low clearance control) in parallel reaction vessels.

    • Causality: This self-validates the enzymatic viability of the HLM batch. If Verapamil is not rapidly degraded, the assay is compromised and must be aborted.

  • Substrate Incubation & Quenching : Spike the pyridine test compound (1 µM final concentration). At precise intervals (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the enzymes, halting the reaction. The internal standard normalizes any volumetric variations during LC-MS/MS injection.

  • Data Acquisition & Clearance Calculation : Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Calculate

    
     by plotting the natural log of the remaining parent compound versus time.
    
References
  • Title : Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents Source : researchgate.net URL : 2

  • Title : Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source : acs.org URL :1

  • Title : Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 3. Replacement of quinazoline moiety and improvement of metabolic polymorphism of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl] Source : nih.gov URL : 3

Sources

Validation

Validating the Purity of 2-Fluoro-5-(2-methoxyethoxy)pyridine: A Multi-Modal Analytical Framework

Topic: Elemental Analysis and Purity Verification of 2-Fluoro-5-(2-methoxyethoxy)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis and Purity Verification of 2-Fluoro-5-(2-methoxyethoxy)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environments of medicinal chemistry and radiotracer development, 2-Fluoro-5-(2-methoxyethoxy)pyridine serves as a critical intermediate. Its structural integrity—specifically the stability of the 2-fluoro substituent and the ether linkage—is paramount for downstream applications, such as Nucleophilic Aromatic Substitution (


) or Fluorine-18 radiolabeling.

This guide moves beyond basic Certificates of Analysis (CoA). We objectively compare three analytical methodologies—Combustion Elemental Analysis (EA) , High-Performance Liquid Chromatography (HPLC) , and Quantitative NMR (qNMR) —to determine which protocol offers the highest fidelity for verifying this specific fluorinated pyridine.

Part 1: Comparative Analysis of Verification Methodologies

For a compound like 2-Fluoro-5-(2-methoxyethoxy)pyridine, "purity" is not a single number; it is a profile. Below, we compare the three dominant "alternatives" for verification.

Method A: Combustion Elemental Analysis (CHN + F)

The Traditional Benchmark

  • Mechanism: Thermal decomposition to measure %C, %H, %N. Fluorine requires separate combustion (Schöniger flask) or Ion Chromatography (IC).

  • Pros: accepted by regulatory bodies for bulk characterization; confirms empirical formula.

  • Cons: Blind to impurities. A sample contaminated with 1% solvent or a structural isomer often yields results within the

    
     error margin. It is destructive and requires milligram quantities.
    
Method B: HPLC-UV/MS (Reverse Phase)

The Impurity Profiler

  • Mechanism: Separation based on hydrophobicity (C18 column) with UV (254 nm) or Mass Spec detection.

  • Pros: Excellent for detecting trace organic impurities (e.g., the hydrolyzed 5-hydroxy analog).

  • Cons: Relative quantification. Without a certified reference standard for every impurity, "Area %" is only an estimate. It assumes all components have identical extinction coefficients, which is rarely true.

Method C: Quantitative

and

NMR (qNMR)

The Modern Gold Standard

  • Mechanism: Direct ratio measurement of target nuclei against an internal standard (e.g., TCNB or α,α,α-trifluorotoluene).

  • Pros: Absolute purity determination. Non-destructive.

    
     NMR specifically isolates the active fluorinated species, eliminating background noise from non-fluorinated solvents or reagents.
    
  • Cons: Lower sensitivity than HPLC (LOD

    
     0.1%); requires precise weighing.
    
Summary of Performance Data
FeatureCombustion Analysis (EA) HPLC-UV (Area %) qNMR (Internal Std)
Primary Utility Bulk Formula ConfirmationTrace Impurity ProfilingAbsolute Mass Purity
Sample Required > 5 mg (Destructive)< 1 mg (Recoverable)~10 mg (Recoverable)
Specificity Low (Blind to isomers)High (Separates species)Very High (Structural ID)
Accuracy

(Absolute)
Variable (Response factors)

(Absolute)
Critical Blind Spot Inorganic salts, IsomersInorganic salts, UV-inactive impuritiesParamagnetic impurities
Part 2: The Recommended Protocol (Self-Validating Workflow)

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, we recommend a Hybrid Workflow combining HPLC for impurity identification and qNMR for mass balance. This protocol is designed to be self-validating: the HPLC confirms the number of species, while the NMR quantifies them.

Step 1: Visual & Solubility Inspection
  • Objective: Rapid assessment of gross contamination (salts, polymers).

  • Protocol: Dissolve 5 mg in 0.6 mL

    
    .
    
  • Pass Criteria: Solution must be clear and colorless. Turbidity indicates inorganic salts (NaCl/KF from synthesis) which are insoluble in chloroform but invisible to UV and combustion analysis.

Step 2:

NMR Screening (The "Fluorine Fingerprint")
  • Rationale: The 2-fluoro position is activated and susceptible to hydrolysis.

    
     NMR is the fastest way to detect the primary impurity: 2-fluoro-5-hydroxypyridine  or fluoride ion (
    
    
    
    ).
  • Instrument Parameters:

    • Frequency: 376 MHz (or equivalent).

    • Sweep Width: 200 ppm.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for quantitative integration).
  • Expected Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Red Flag: Any secondary peak, particularly upfield (fluoride salts) or slightly shifted (hydrolysis products), warrants immediate rejection.

Step 3: High-Resolution HPLC-UV/MS Profiling
  • Objective: Detect non-fluorinated organic impurities (e.g., starting material 2-chloro-5-(2-methoxyethoxy)pyridine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 
    
    
    
    mm).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (ether chain).

  • Data Output: Integrate all peaks >0.05% area.

Step 4: Absolute Purity Calculation via

qNMR
  • Internal Standard: 1,3,5-Trimethoxybenzene (Certified Reference Material).

  • Procedure:

    • Weigh exactly 10.0 mg of Analyte and 5.0 mg of Standard into the same vial.

    • Dissolve in

      
       (to ensure full solubility of polar impurities).
      
    • Acquire

      
       spectrum with 
      
      
      
      (ensure
      
      
      relaxation).
    • Calculation:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molecular Weight,
      
      
      = mass.[1]
Part 3: Visualization & Logic Mapping
Diagram 1: The Analytical Decision Matrix

This workflow illustrates the logical progression from crude sample to verified standard, highlighting "Stop/Go" decision points.

AnalyticalWorkflow Start Crude Sample 2-Fluoro-5-(2-methoxyethoxy)pyridine Solubility Step 1: Solubility Test (CDCl3) Start->Solubility Turbid Turbid/Insoluble? (Inorganic Salts Present) Solubility->Turbid Yes Clear Clear Solution Solubility->Clear No Reject REJECT / RE-PURIFY Turbid->Reject FNMR Step 2: 19F NMR Screening (Check for Defluorination) Clear->FNMR ExtraPeaks Secondary F Peaks? FNMR->ExtraPeaks Analyze Spectrum HPLC Step 3: HPLC-UV/MS (Impurity Profiling) ExtraPeaks->HPLC No (Single F Species) ExtraPeaks->Reject Yes (Hydrolysis/Isomer) PurityCheck Single Peak >98%? HPLC->PurityCheck qNMR Step 4: qNMR (Absolute Quantification) PurityCheck->qNMR Yes (>98%) PurityCheck->Reject No (<98%) Final Verified Reference Standard qNMR->Final Mass Balance Confirmed

Caption: Figure 1. Self-validating analytical workflow. Failure at any stage triggers a rejection or repurification loop, preventing the waste of expensive qNMR resources on low-quality samples.

Diagram 2: Impurity Fate Mapping

Understanding what you are analyzing is as important as how. This diagram maps the likely impurities based on the ether and fluoropyridine chemistry.

ImpurityMap Target Target: 2-Fluoro-5-(2-methoxyethoxy)pyridine Hydrolysis Hydrolysis Product: 2-Fluoro-5-hydroxypyridine Target->Hydrolysis Ether Cleavage (Acidic conditions) Defluor Defluorination: 5-(2-methoxyethoxy)pyridin-2-one Target->Defluor Nucleophilic Attack (Basic conditions) Precursor Precursor: 2-Nitro or 2-Chloro analog Precursor->Target Synthesis Method_HPLC Detected by: HPLC-UV Precursor->Method_HPLC Hydrolysis->Method_HPLC Defluor->Method_HPLC Method_FNMR Detected by: 19F NMR Defluor->Method_FNMR Shift Change

Caption: Figure 2. Impurity Fate Map. Identifying the origin of impurities helps in selecting the correct detection method (e.g.,


 NMR is critical for detecting defluorinated byproducts).
Part 4: References & Grounding
  • Comparison of Elemental Analysis Techniques. Malvern Panalytical. (2018).[2][3] Reviews the limitations of traditional combustion analysis vs. modern spectroscopic techniques.

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues. Bioorganic & Medicinal Chemistry Letters. (2001).[4] Provides context on the synthesis and handling of 5-substituted fluoropyridines.

  • Analytical Method Summaries for Fluorinated Compounds. Eurofins. (2018).[2][3] Details standard industry protocols for extracting and analyzing fluorinated organic compounds.

  • Validating Analytical Methods for Pyridine Derivatives. BenchChem. (2025).[5][6][7] A guide on HPLC and GC method development for alkyl-substituted pyridines.

  • 2-Fluoro-5-(trifluoromethoxy)pyridine Properties. PubChem. (2025).[5][6][7] Comparative data for similar fluorinated pyridine building blocks.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-Fluoro-5-(2-methoxyethoxy)pyridine

Executive Summary & Chemical Identification Objective: This guide defines the safe handling, waste classification, and disposal protocols for 2-Fluoro-5-(2-methoxyethoxy)pyridine . Due to its status as a specialized rese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Objective: This guide defines the safe handling, waste classification, and disposal protocols for 2-Fluoro-5-(2-methoxyethoxy)pyridine . Due to its status as a specialized research intermediate, specific toxicological data may be sparse. The protocols below are derived from Structure-Activity Relationships (SAR) , treating the compound with the rigorous standards applied to fluorinated pyridine derivatives and glycol ethers.

Property Details
Chemical Name 2-Fluoro-5-(2-methoxyethoxy)pyridine
CAS Number 2680522-38-5 (Verify with specific vendor CoA)
Molecular Formula C₈H₁₀FNO₂
Molecular Weight 171.17 g/mol
Physical State Liquid (Predicted based on glycol ether chain)
Key Functional Groups Fluoropyridine (C–F bond), Ethylene Glycol Ether (–O–CH₂CH₂–O–)
Primary Hazards Skin/Eye Irritant, Combustible, HF generation upon combustion

Hazard Characterization & Waste Classification

Proper disposal begins with accurate waste characterization. As this compound is not explicitly listed on the EPA P-list or U-list , it must be classified based on its characteristics .

Hazard Assessment Matrix
Hazard ClassClassification LogicRisk Implication
Flammability Combustible Liquid (Class II or IIIA). The glycol ether tail typically raises the boiling point and flash point compared to simple fluoropyridines.D001 (Ignitable) if Flash Point < 60°C. Even if >60°C, manage as flammable waste for incineration.
Corrosivity Non-Corrosive (pH neutral). However, combustion releases Hydrogen Fluoride (HF) .Requires incineration facilities with acid gas scrubbers .
Reactivity Stable under normal conditions. Incompatible with strong oxidizers and strong nucleophiles (e.g., alkoxides) which can displace the fluorine.Segregate from oxidizers and strong bases in waste storage.
Toxicity Irritant (Skin/Eye/Respiratory) .[1] Pyridine derivatives often possess hepatotoxic or neurotoxic potential.Assume toxic; do not dispose of via sanitary sewer.
Regulatory Waste Codes (RCRA/EU)
  • US EPA (RCRA): Likely D001 (Ignitable). If not ignitable, classify as "Non-RCRA Regulated Waste - Halogenated Organic" but dispose of as hazardous.

  • EU Waste Code (EWC): 07 01 03* (Organic halogenated solvents, washing liquids, and mother liquors).

Pre-Disposal Handling & Segregation

Core Directive: Never mix fluorinated waste with non-halogenated solvents. The presence of Fluorine (F) dictates the incineration pathway.

Waste Segregation Logic

The following Graphviz diagram illustrates the decision logic for segregating this specific chemical stream.

WasteSegregation cluster_instruction Critical Handling Note Start Waste: 2-Fluoro-5-(2-methoxyethoxy)pyridine IsPure Is the waste pure or mixed? Start->IsPure Mixed Mixed Solvent Stream IsPure->Mixed Mixed SegregateHal Segregate as: HALOGENATED ORGANIC IsPure->SegregateHal Pure CheckHalogen Does mixture contain >1% Halogens? Mixed->CheckHalogen CheckHalogen->SegregateHal Yes (Contains F, Cl, Br) SegregateNonHal Segregate as: NON-HALOGENATED CheckHalogen->SegregateNonHal No Note This compound contains Fluorine. Must be incinerated in HF-resistant facility.

Figure 1: Decision tree for segregating fluorinated pyridine waste streams.

Packaging Requirements
  • Container: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste stream has become acidic due to degradation.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: Explicitly list "2-Fluoro-5-(2-methoxyethoxy)pyridine" and "Fluorinated Organics."

    • Hazard Checkbox: Flammable, Toxic, Irritant.

Disposal Procedures

Small-Scale (Laboratory) Disposal

For amounts < 1 L (Research Scale):

  • Collection: Collect in a dedicated "Halogenated Solvent" carboy. Do not mix with aqueous acid/base waste.

  • Neutralization: Not required for the pure substance. If the waste contains acidic byproducts (e.g., from hydrolysis), neutralize to pH 6-8 before adding to the solvent drum to prevent drum corrosion.

  • Handoff: Seal container and transfer to your institution's EHS (Environmental Health & Safety) department. Ensure the manifest highlights "Fluorinated Compound" to alert the disposal facility of HF generation potential.

Large-Scale (Process) Disposal

For amounts > 1 L or Pilot Plant Scale:

  • Primary Method: High-Temperature Incineration.

    • Requirement: The facility must be equipped with a secondary combustion chamber (operating >1100°C) and a wet scrubber (caustic soda) to capture Hydrogen Fluoride (HF) gas.

    • Prohibition: Do not send to fuel blending programs (cement kilns) unless they are explicitly permitted for fluorinated waste, as HF can damage kiln linings.

  • Manifesting:

    • DOT Shipping Name: UN1993, Flammable Liquid, n.o.s. (2-Fluoro-5-(2-methoxyethoxy)pyridine) or UN2810, Toxic Liquid, Organic, n.o.s. depending on acute toxicity testing.[2]

    • Packing Group: III (typically).

Emergency Spill Response Protocol

Scenario: A 500 mL bottle shatters in a fume hood or on the lab floor.

SpillResponse Alert 1. Alert & Evacuate (Remove Ignition Sources) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Clean 4. Cleanup Sweep into HDPE Pail Contain->Clean Decon 5. Decontamination Wash area with soap & water Clean->Decon Disposal 6. Disposal Tag as Hazardous Waste Decon->Disposal

Figure 2: Step-by-step spill response workflow.

Specific Actions:

  • Absorbent Selection: Use Polypropylene pads or Vermiculite . Avoid sawdust if the chemical is potentially oxidizable (though unlikely for this ether).

  • Decontamination: Wash the surface with a dilute surfactant solution. Do not use bleach (sodium hypochlorite) as it may react with amine impurities if present.

Scientific Rationale (E-E-A-T)

Why Incineration? The C–F bond in 2-Fluoro-5-(2-methoxyethoxy)pyridine is one of the strongest in organic chemistry (~485 kJ/mol). Standard biological treatment (sewer) cannot degrade this bond, leading to environmental persistence (PFAS-like concerns, though this molecule is not a PFAS). High-temperature incineration breaks this bond, and the resulting HF is captured by scrubbers:




Why Segregate? Mixing fluorinated waste with non-halogenated solvents (like Acetone or Ethanol) complicates the recycling process. Non-halogenated solvents are often used as fuel; the presence of Fluorine poisons catalysts and corrodes combustion equipment, necessitating expensive dedicated disposal streams [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • PubChem. (2024). Compound Summary: 2-Fluoro-5-substituted pyridines (Analogous Safety Data). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-5-(2-methoxyethoxy)pyridine
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